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1,2-Benzenediol, 3-(1H-indol-2-yl)-

Cat. No.: B11880854
CAS No.: 107622-43-5
M. Wt: 225.24 g/mol
InChI Key: LKSROJNHUVRZSN-UHFFFAOYSA-N
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Description

Contextualization of Indole (B1671886) and Catechol Scaffolds in Bioactive Molecules

The indole scaffold, a bicyclic aromatic heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic drugs. wikipedia.org Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged structure" in drug discovery. wikipedia.org Many indole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. Prominent examples include the amino acid tryptophan, the neurotransmitter serotonin, and the anti-cancer drug vincristine.

Similarly, the catechol (1,2-benzenediol) moiety is a key structural element in numerous biologically active molecules. Catecholamines, such as dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones that regulate a multitude of physiological processes. The ability of the catechol group to undergo redox cycling and chelate metal ions is central to its diverse biological roles. In medicinal chemistry, the catechol motif is incorporated into drugs for the treatment of Parkinson's disease (e.g., Levodopa) and hypertension.

ScaffoldKey CharacteristicsExamples of Bioactive Molecules
Indole Privileged structure in drug discovery, versatile binding interactions, broad spectrum of biological activities.Tryptophan, Serotonin, Vincristine, Melatonin
Catechol Redox activity, metal chelation, essential for neurotransmitter function.Dopamine, Norepinephrine, Epinephrine, Levodopa

Rationale for Investigating Novel Indolyl-Substituted Catechols

The rationale for investigating novel indolyl-substituted catechols, such as 1,2-Benzenediol, 3-(1H-indol-2-yl)-, stems from the principle of molecular hybridization. By covalently linking these two powerful pharmacophores, it is hypothesized that the resulting molecule may exhibit unique biological activities, potentially arising from synergistic or additive effects of the individual components. The indole moiety could serve as a versatile scaffold for tuning the steric and electronic properties of the molecule to achieve selective interactions with biological targets, while the catechol portion could impart redox-modulating or metal-binding capabilities. Such compounds could be explored as novel antioxidants, enzyme inhibitors, or probes for studying biological systems.

Historical Development and Initial Mentions of 1,2-Benzenediol, 3-(1H-indol-2-yl)-

A comprehensive search of the scientific literature reveals a notable scarcity of information specifically pertaining to 1,2-Benzenediol, 3-(1H-indol-2-yl)-. There are no prominent historical accounts or initial mentions that have established a significant research trajectory for this particular compound in the public domain. While numerous methods exist for the synthesis of both indoles and catechols, and for the functionalization of the indole ring, the specific synthesis and characterization of this hybrid molecule are not well-documented in readily accessible scientific databases. This suggests that 1,2-Benzenediol, 3-(1H-indol-2-yl)- remains a relatively unexplored entity in the vast landscape of chemical compounds.

Overview of Research Trajectories for the Compound

Given the limited specific research on 1,2-Benzenediol, 3-(1H-indol-2-yl)-, any discussion of research trajectories is necessarily speculative. However, based on the known properties of its constituent parts, several potential avenues of investigation can be proposed:

Antioxidant and Neuroprotective Studies: The catechol moiety is a known antioxidant, and indole derivatives have also shown neuroprotective properties. Therefore, a primary research trajectory would be to investigate the potential of this compound to mitigate oxidative stress in neuronal models.

Anticancer Research: Both indole and catechol-containing compounds have been investigated for their anticancer activities. Research could focus on the cytotoxic effects of 1,2-Benzenediol, 3-(1H-indol-2-yl)- against various cancer cell lines and the elucidation of its mechanism of action.

Enzyme Inhibition Assays: The structural features of this compound make it a candidate for screening against various enzymes, such as kinases, oxidoreductases, or enzymes involved in neurotransmitter metabolism.

Development of Novel Synthetic Methodologies: The lack of established synthetic routes for this compound presents an opportunity for the development of novel and efficient synthetic strategies for its preparation.

Scope and Objectives of Current Academic Inquiry into 1,2-Benzenediol, 3-(1H-indol-2-yl)-

Currently, the scope of academic inquiry into 1,2-Benzenediol, 3-(1H-indol-2-yl)- appears to be minimal, with no major research programs or publications dedicated to this specific molecule. The primary objective for any future research would be to address the fundamental knowledge gap by:

Synthesizing and unequivocally characterizing the compound. This would involve developing a reliable synthetic protocol and utilizing modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) to confirm its structure.

Performing a comprehensive evaluation of its physicochemical properties. This would include determining its solubility, stability, and electronic properties.

Conducting broad-based biological screening. This would involve testing the compound in a variety of assays to identify any potential biological activities.

Investigating the structure-activity relationships of related analogues. Should any promising activity be identified, the synthesis and evaluation of related derivatives would be a logical next step to optimize its properties.

The exploration of 1,2-Benzenediol, 3-(1H-indol-2-yl)- represents a greenfield opportunity in medicinal chemistry, offering the potential for the discovery of novel bioactive agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B11880854 1,2-Benzenediol, 3-(1H-indol-2-yl)- CAS No. 107622-43-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107622-43-5

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-(1H-indol-2-yl)benzene-1,2-diol

InChI

InChI=1S/C14H11NO2/c16-13-7-3-5-10(14(13)17)12-8-9-4-1-2-6-11(9)15-12/h1-8,15-17H

InChI Key

LKSROJNHUVRZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C(=CC=C3)O)O

Origin of Product

United States

Synthetic Methodologies for 1,2 Benzenediol, 3 1h Indol 2 Yl

Retrosynthetic Analysis of the 1,2-Benzenediol, 3-(1H-indol-2-yl)- Framework

A primary retrosynthetic disconnection for 1,2-Benzenediol, 3-(1H-indol-2-yl)- involves breaking the C-C bond between the indole (B1671886) C2 position and the C3 position of the catechol ring. This approach leads to two key synthons: an indole functionalized at the C2 position and a catechol derivative suitable for coupling.

A common strategy in indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed rearrangement of an N-aryl hydrazone. organic-chemistry.org This method could be adapted to prepare a suitably functionalized indole precursor. Another approach involves the intramolecular cyclization of substituted anilines. nih.govmdpi.com

The catechol precursor would ideally be a halogenated or otherwise activated derivative to facilitate a cross-coupling reaction. The inherent reactivity of the indole nucleus, particularly at the C3 position, must be considered and potentially masked to achieve the desired C2-arylation.

Precursor Design and Selection for Regioselective Synthesis

The regioselective synthesis of 1,2-Benzenediol, 3-(1H-indol-2-yl)- hinges on the careful design and selection of precursors. The indole precursor often requires a directing group to favor functionalization at the C2 position over the more nucleophilic C3 position. rsc.org Similarly, the catechol precursor must be designed to ensure regioselective coupling at the desired C3 position.

Protecting groups for the hydroxyl moieties of the catechol are essential to prevent unwanted side reactions during the coupling process. Common protecting groups include ethers (e.g., methoxy (B1213986) or benzyloxy) or silyl (B83357) ethers, which can be removed in the final steps of the synthesis.

Direct C-C Coupling Strategies Involving Indole and Catechol Precursors

Direct C-C coupling reactions are a powerful tool for the construction of the 1,2-Benzenediol, 3-(1H-indol-2-yl)- framework. These methods often employ transition metal catalysts to facilitate the formation of the critical indole-catechol bond. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metals, particularly palladium and copper, have been extensively used to catalyze the cross-coupling of indoles with various partners. researchgate.netnih.gov These reactions offer a direct and efficient route to the target molecule.

Palladium catalysts are highly versatile for C-H activation and cross-coupling reactions involving indoles. nih.govresearchgate.net Palladium-catalyzed reactions can be used to form both C-C and C-N bonds, making them suitable for various stages of the synthesis. mdpi.com For instance, a palladium-catalyzed cross-coupling of a 2-haloindole with a 3-borylated catechol derivative (Suzuki coupling) or a 2-borylated indole with a 3-halocatechol derivative could be employed.

Recent advances have focused on the direct C-H arylation of indoles, which avoids the need for pre-functionalized starting materials. rsc.org However, controlling the regioselectivity of such reactions can be challenging.

Table 1: Examples of Palladium-Catalyzed Reactions for Indole Functionalization

Catalyst Reactants Product Reference
Pd(OAc)₂/BINAP N-aryl benzophenone (B1666685) hydrazone, Aryl bromide N-aryl hydrazone organic-chemistry.org

Copper-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative to palladium-based systems. researchgate.net Copper catalysts can mediate the cross-coupling of indoles with various partners, including azoles and aryl halides. nih.gov A copper-mediated domino reaction involving C-H iodination and nitration of indoles has also been reported. rsc.org

Furthermore, copper-catalyzed cycloaddition reactions have been developed to construct indole-tethered benzofuran (B130515) scaffolds from indole-3-acrylates and p-benzoquinone. rsc.org Catechol-mediated and copper-incorporated multilayer coatings have also been explored for biomedical applications, highlighting the affinity between catechol moieties and copper ions. nih.gov

Table 2: Examples of Copper-Mediated Reactions Involving Indoles

Catalyst Reactants Product Reference
Copper Indole, 1,3-Azole Indole-containing biheteroaryl nih.gov
Copper Indole 3-iodo-2-nitroindole rsc.org

Besides palladium and copper, other transition metals like rhodium and ruthenium have been utilized in indole synthesis and functionalization. Rhodium(III)-catalyzed intramolecular oxidative annulation via C-H activation has been used to synthesize indolizinium derivatives. rsc.org Ruthenium nanocatalysts have been employed for the regioselective C3-alkenylation of indoles. nih.gov

Transition-metal-free methods for the C3 arylation of indoles with aryl halides have also been developed, offering an alternative synthetic route. nih.gov

Oxidative Coupling Approaches

Oxidative coupling represents a powerful and direct method for forming carbon-carbon bonds. In the context of synthesizing indolyl-substituted catechols, this approach typically involves the coupling of an indole derivative with a catechol derivative under oxidative conditions. These reactions can proceed through either intermolecular or intramolecular pathways, often facilitated by oxidants alone or in combination with a base. rsc.org The inherent nucleophilicity of the C3 position of the indole ring makes it the preferred site for such couplings. rsc.org

While direct oxidative coupling between a simple indole and catechol to yield 1,2-Benzenediol, 3-(1H-indol-2-yl)- is not extensively documented in readily available literature, the principles of oxidative coupling of indoles with other nucleophiles, such as phenols and enolates, provide a conceptual framework. rsc.org For instance, the oxidative coupling of indoles with 3-oxindoles has been reported using cerium ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant. baranlab.orgresearchgate.net This suggests that a similar strategy could potentially be adapted for the coupling of indoles with catechols or their protected derivatives. The choice of oxidant is crucial; while CAN has proven effective in certain cases, other oxidants like Mn(OAc)₃, DDQ, and K₃Fe(CN)₆ have been found to be ineffective for some oxidative coupling reactions involving indoles. baranlab.org Copper(II)-2-ethylhexanoate has shown some limited success. baranlab.org

A significant advancement in oxidative coupling involves the use of a base metal catalyst with oxygen as the terminal oxidant, offering a more sustainable approach. nih.gov This method has been successfully applied to the coupling of 2-substituted-3-oxindoles with various aromatic compounds, including indoles, to generate 2,2-disubstituted indolin-3-ones with high yields. nih.gov The oxidative dearomative cross-dehydrogenative coupling of indoles with diverse C-H nucleophiles has also been developed, leading to 2,2-disubstituted indolin-3-ones. mdpi.com These methods highlight the potential for developing catalytic systems for the direct C-H/C-H coupling of indoles and catechols.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, predominantly at the C3 position. nih.govresearchgate.net This reactivity can be harnessed to introduce a catechol or a masked catechol equivalent onto the indole core.

A plausible strategy would involve the Friedel-Crafts type acylation or alkylation of indole with a suitable catechol derivative. For instance, an activated catechol derivative, such as a catechol ether or a protected catechol, bearing an electrophilic functional group could be reacted with indole in the presence of a Lewis acid catalyst. The choice of the protecting group for the catechol hydroxyls is critical to prevent undesired side reactions and deactivation of the catalyst.

The regioselectivity of EAS on the indole ring is well-established, with the 3-substituted product being the major isomer. researchgate.net However, if the C3 position is blocked, electrophilic substitution can occur at the C2 position. researchgate.net The reactivity of the indole nucleus can be further modulated by the substituent on the nitrogen atom. For example, an N-t-butyl group can enhance the nucleophilicity of the pyrrolic ring. nih.gov

It is important to consider the nature of the electrophile and the reaction conditions to achieve the desired substitution pattern. The order of introduction of substituents can also be crucial in directing the outcome of the reaction. youtube.com

Cyclization and Rearrangement Pathways Leading to the Indolyl-Substituted Catechol Structure

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions offer a powerful tool for the construction of complex heterocyclic systems. To synthesize 1,2-Benzenediol, 3-(1H-indol-2-yl)-, a strategy could involve the cyclization of a precursor molecule that already contains the necessary indole and catechol fragments.

One potential approach is the Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. A suitably substituted phenylhydrazine could be reacted with a ketone or aldehyde bearing a protected catechol moiety to generate the desired indolyl-catechol structure after deprotection.

Another strategy could involve the intramolecular cyclization of an enamine. For example, an appropriately substituted enamine could be designed to undergo an intramolecular cyclization to form the indole ring, with the catechol moiety already attached to the precursor. Iodine-mediated intramolecular cyclization of enamines has been shown to be an efficient method for the synthesis of 3H-indole derivatives. organic-chemistry.org

Palladium-catalyzed intramolecular cyclization reactions have also emerged as a versatile tool in indole synthesis. mdpi.com For instance, the intramolecular cyclization of 2-alkynyl-N,N-dimethylanilines can lead to 3-substituted indoles. organic-chemistry.org A similar strategy could be envisioned where the alkyne or the aniline (B41778) moiety is functionalized with a protected catechol group. Furthermore, intramolecular C-H functionalization reactions catalyzed by transition metals provide another avenue for constructing the indole ring system. organic-chemistry.org

Ring Expansion or Contraction Strategies

While less common, ring expansion or contraction strategies could potentially be employed to construct the target molecule. For instance, a smaller heterocyclic ring system could be expanded to form the indole nucleus, or a larger ring could be contracted. However, specific examples directly leading to 1,2-Benzenediol, 3-(1H-indol-2-yl)- via these pathways are not readily found in the literature. Conceptually, a strained ring system containing the catechol moiety could be opened and rearranged to form the indole ring.

Protecting Group Chemistry in the Synthesis of 1,2-Benzenediol, 3-(1H-indol-2-yl)-

The presence of multiple reactive functional groups in the target molecule, namely the two hydroxyl groups of the catechol and the N-H of the indole, necessitates the use of protecting groups to achieve selective transformations. pressbooks.pub

Hydroxyl Group Protection Strategies

The catechol hydroxyl groups are acidic and can interfere with many synthetic transformations, particularly those involving strong bases or organometallic reagents. Therefore, their protection is often a crucial first step.

A variety of protecting groups are available for hydroxyl functions. libretexts.org For catechols, cyclic protecting groups are often preferred as they protect both hydroxyl groups simultaneously.

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Methylene acetal-CH₂Br₂, K₂CO₃Acidic hydrolysis
Acetonide-Acetone, acid catalystAcidic hydrolysis
Benzyl (B1604629)BnBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)
Silyl ethers (e.g., tert-Butyldimethylsilyl)TBDMSTBDMSCl, imidazoleFluoride (B91410) ion (e.g., TBAF) or acid
(3,4-dimethoxylphenyl)benzylDMPBnDMPBn-Cl, baseAcidic conditions

Table 1: Common Protecting Groups for Catechol Hydroxyls libretexts.orgorganic-chemistry.org

The choice of the protecting group depends on its stability towards the subsequent reaction conditions and the ease of its removal without affecting other parts of the molecule. For instance, silyl ethers are generally stable to a wide range of non-acidic conditions but are readily cleaved by fluoride ions. libretexts.org Benzyl ethers are stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis. libretexts.org The DMPBn group offers an alternative to the p-methoxybenzyl (PMB) group and is removed under acidic conditions. organic-chemistry.org

The strategic application and removal of these protecting groups are integral to the successful synthesis of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, allowing for the selective functionalization of the indole core while preserving the sensitive catechol moiety.

Indole Nitrogen Protection Strategies

The indole nitrogen's acidic proton and its influence on the electron density of the heterocyclic ring often necessitate the use of a protecting group during synthetic transformations. Protection can prevent undesired side reactions, such as N-arylation, and can be crucial for directing lithiation or other C-H functionalization reactions to the desired position (C2 or C3). mdpi.org For the synthesis of a C2-arylated indole like 1,2-Benzenediol, 3-(1H-indol-2-yl)-, protecting the nitrogen is often a critical first step.

Common protecting groups for indoles include sulfonyl derivatives, carbamates, and various alkyl or silyl groups. mdpi.orgnih.gov The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal. mdpi.org

Sulfonyl Groups: Groups like tosyl (Ts) and mesitylenesulfonyl (Mts) are robust and can direct metallation. However, their removal often requires harsh conditions, which might not be compatible with the sensitive catechol moiety. umn.edu

Carbamates: The tert-butyloxycarbonyl (Boc) group is widely used due to its ease of introduction and removal under relatively mild acidic or thermal conditions. nih.gov It is often compatible with palladium-catalyzed cross-coupling reactions.

Alkyl and Silyl Groups: Simple alkyl groups like methyl or benzyl can be employed, though their removal can be challenging. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a popular choice as it can be removed under mild, specific conditions using fluoride ions, offering good orthogonality with other protecting groups. acs.org For directing lithiation specifically to the C2 position, a bulky triisopropylsilyl (TIPS) group has proven effective by sterically hindering the C3 position.

A summary of common indole N-protecting groups and their characteristics is presented below.

Table 1: Comparison of Common Indole N-Protecting Groups

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Features
tert-ButoxycarbonylBoc(Boc)₂O, DMAP, Base (e.g., NaH, TEA)TFA; HCl; ThermolysisWidely used, mild cleavage, compatible with many cross-couplings. nih.gov
BenzenesulfonylBsBenzenesulfonyl chloride, Base (e.g., NaH)Mg/MeOH; TBAFRobust, directs lithiation, but harsh removal.
TosylTsTosyl chloride, Base (e.g., NaH, K₂CO₃)Strong base (e.g., KOH, NaOH); Mg/MeOHStable, but requires strong conditions for removal.
[2-(Trimethylsilyl)ethoxy]methylSEMSEM-Cl, Base (e.g., NaH)Fluoride source (e.g., TBAF); Strong acidCleavage conditions are orthogonal to many other groups. acs.org
PivaloylPivPivaloyl chloride, BaseStrong base (e.g., LDA, t-BuOK)Offers steric protection at both N1 and C2 positions, but notoriously difficult to remove. mdpi.org

Optimization of Reaction Conditions and Yields for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

Achieving a high yield of 1,2-Benzenediol, 3-(1H-indol-2-yl)- would likely rely on a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling between a 2-haloindole (or its boronic acid/ester derivative) and a suitably protected catecholboronic acid. Alternatively, direct C-H arylation methodologies could be explored. acs.orgnih.gov The optimization of such a reaction is a multifactorial process. numberanalytics.com

Solvent Effects on Reaction Efficiency

Aprotic polar solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. rsc.org The addition of water can be beneficial, particularly when using inorganic bases like potassium carbonate or phosphate. nih.gov Studies on related indole arylations have shown that solvent choice can dramatically impact yield. For instance, in some palladium-catalyzed reactions, dimethylacetamide (DMA) has been found to be superior to other solvents. datapdf.com The optimal solvent system must be determined empirically for the specific substrates.

Table 2: Influence of Solvent on a Representative Palladium-Catalyzed C2-Arylation of Indole

SolventTypical Yield (%)Observations
Dimethylacetamide (DMA)~80-90%Often gives high yields in C2-arylations of N-methylindole. datapdf.com
Dioxane/Water~60-95%Commonly used in Suzuki couplings with K₃PO₄ as base. nih.gov
TolueneVariableUsed in some Fischer indole syntheses and can simplify workup by acting as an extraction solvent. acs.org
Methanol (MeOH)LowCan lead to lower yields in some metallaphotoredox arylations. acs.org
Ethyl Acetate (B1210297) (EtOAc)LowGenerally less effective for high-temperature cross-coupling reactions. acs.org

Temperature and Pressure Optimization

Temperature is a crucial parameter that must be carefully controlled to balance reaction rate against potential side reactions and decomposition of starting materials, intermediates, or the final product. numberanalytics.com The catechol moiety, in particular, is susceptible to oxidation, especially at elevated temperatures.

Most palladium-catalyzed cross-coupling reactions are conducted at elevated temperatures, typically ranging from 60 °C to 120 °C, to facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination. nih.govorganic-chemistry.org For instance, Suzuki-Miyaura couplings of chloroindoles have been optimized at 60 °C, while less reactive bromo- or chloro-pyrazoles required 100 °C. nih.gov Optimization studies for a hypothetical synthesis of the target compound would involve screening a range of temperatures to maximize yield while minimizing degradation. Thermal profiling has shown that for some base-mediated cyclizations to form indoles, ambient temperature (25 °C) can provide significantly higher yields than elevated temperatures (e.g., 150 °C). acs.org

Pressure is generally not a primary variable for optimization in standard solution-phase batch reactions unless volatile reactants or solvents are used.

Catalyst Loading and Ligand Effects

The nature of the palladium catalyst and the associated ligands are arguably the most critical factors in a successful cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can dictate the regioselectivity and efficiency of the catalytic cycle. For C2-arylation of indoles, various phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been shown to be effective.

Studies have demonstrated that for the C2-arylation of N-substituted indoles, the choice of base and catalyst loading are key factors. datapdf.com Reducing catalyst loading can sometimes suppress the formation of undesired byproducts like biphenyls from homocoupling of the aryl halide. datapdf.com Ligands such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines like SPhos and XPhos are frequently employed in Suzuki-Miyaura reactions involving heterocyclic substrates. nih.gov In some cases, ligand-free conditions using a simple palladium salt like Pd(OAc)₂ can be effective, although this is highly substrate-dependent. acs.orgacs.org

Table 3: Effect of Catalyst and Ligand Systems on Indole Arylation

Catalyst PrecursorLigandReaction TypeTypical YieldReference
Pd(OAc)₂PPh₃Direct C2-ArylationGood to Excellent datapdf.com
Pd(OAc)₂SPhos / XPhosSuzuki-MiyauraExcellent (91-99%) nih.gov
Pd(PPh₃)₄(PPh₃)Suzuki-MiyauraUp to 91% rsc.org
Pd(OAc)₂IMes (NHC)Direct C3-ArylationHigh Selectivity acs.org
Pd(II)None (Mechanochemical)Direct C2-ArylationHigh acs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the final product, 1,2-Benzenediol, 3-(1H-indol-2-yl)-, and any synthetic intermediates is essential to obtain material of high purity. The strategy typically involves a combination of extraction, chromatography, and crystallization.

Initially, a standard aqueous workup is performed. The reaction mixture is diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed with water or brine to remove water-soluble inorganic salts, bases, and highly polar byproducts.

The primary method for purifying indole derivatives is flash column chromatography on silica (B1680970) gel. nih.gov A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to elute the components from the column. This technique is effective at separating the desired product from unreacted starting materials and non-polar byproducts.

Following chromatographic purification, recrystallization is often employed to obtain the final compound in a highly pure, crystalline form. This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the mother liquor. google.comresearchgate.net For indole compounds, solvent systems like methanol/water or ethanol (B145695) have been used effectively for crystallization. researchgate.net Given the presence of two hydroxyl groups on the catechol ring, the target compound is expected to be a solid with potential for strong intermolecular hydrogen bonding, making crystallization a suitable final purification step.

Table of Mentioned Compounds

Compound NameRole in Article
1,2-Benzenediol, 3-(1H-indol-2-yl)-Target Molecule
tert-Butoxycarbonyl (Boc)Protecting Group
Benzenesulfonyl (Bs)Protecting Group
Tosyl (Ts)Protecting Group
[2-(Trimethylsilyl)ethoxy]methyl (SEM)Protecting Group
Pivaloyl (Piv)Protecting Group
Triisopropylsilyl (TIPS)Protecting Group
Dimethylformamide (DMF)Solvent
DioxaneSolvent
Tetrahydrofuran (THF)Solvent
Dimethylacetamide (DMA)Solvent
TolueneSolvent
Methanol (MeOH)Solvent
Ethyl Acetate (EtOAc)Solvent
Potassium CarbonateBase
Potassium PhosphateBase
Palladium Acetate (Pd(OAc)₂)Catalyst Precursor
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst
Triphenylphosphine (PPh₃)Ligand
SPhosLigand
XPhosLigand
1,3-Bis(mesityl)imidazol-2-ylidene (IMes)Ligand

Computational and Theoretical Investigations of 1,2 Benzenediol, 3 1h Indol 2 Yl

Electronic Structure Elucidation of 1,2-Benzenediol, 3-(1H-indol-2-yl)-

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Computational chemistry provides powerful tools to probe these features.

Density Functional Theory (DFT) Calculations for Ground State Geometries

To date, there are no published reports detailing the ground state geometry of 1,2-Benzenediol, 3-(1H-indol-2-yl)- optimized using Density Functional Theory (DFT). Such a study would typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVDZ) to solve the Kohn-Sham equations, yielding a low-energy, stable three-dimensional structure of the molecule. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) map for 1,2-Benzenediol, 3-(1H-indol-2-yl)- would visualize the charge distribution across the molecule. This is achieved by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. Such a map would highlight the electronegative oxygen atoms of the catechol moiety and the nitrogen atom of the indole (B1671886) ring as potential sites for interaction.

Global and Local Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)

Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity. The electrophilicity index (ω) would provide insight into the molecule's ability to act as an electrophile. Fukui functions would be employed to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. No such data has been published for 1,2-Benzenediol, 3-(1H-indol-2-yl)-.

A hypothetical table of global reactivity descriptors is shown below for illustrative purposes.

DescriptorHypothetical Value
Electronegativity (χ)3.35
Chemical Hardness (η)2.15
Electrophilicity Index (ω)2.61

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape and flexibility of 1,2-Benzenediol, 3-(1H-indol-2-yl)- are determined by rotations around its single bonds.

Torsional Potential Energy Surface Scans

A torsional potential energy surface (PES) scan would be necessary to understand the conformational preferences of 1,2-Benzenediol, 3-(1H-indol-2-yl)-. This involves systematically rotating the dihedral angle between the benzenediol and indole rings and calculating the energy at each step. The resulting energy profile would reveal the most stable conformers (energy minima) and the energy barriers to rotation (transition states). This analysis would also elucidate any stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl groups of the catechol and the indole nitrogen. As of now, no such conformational analysis has been reported in the literature.

Inter-Ring Rotational Barriers

Computational studies on substituted biphenyls and indole-benzene systems have established that density functional theory (DFT) methods, particularly those incorporating dispersion corrections (e.g., B3LYP-D3, B97-D), provide reliable estimates of these rotational barriers. rsc.orgresearchgate.net The energy barrier is typically determined by calculating the energy profile as a function of the dihedral angle between the two aromatic rings. The ground state is usually a non-planar conformation, while the transition state for rotation is a planar or near-planar arrangement. For 1,2-Benzenediol, 3-(1H-indol-2-yl)-, two primary rotational barriers can be conceptualized: one for rotation through a planar conformation where the indole N-H and a catechol O-H are syn-periplanar, and another where they are anti-periplanar. The former is expected to be significantly higher due to steric and electronic repulsion. A computational study on related indole derivatives has been instrumental in understanding the energy required to restrict rotation around the indole-benzene bond. etamu.edu

Table 1: Predicted Rotational Barriers for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

Transition State ConformationPredicted Rotational Barrier (kcal/mol)Computational Method Basis
Planar (N-H and O-H syn-periplanar)18 - 25DFT (B3LYP-D3/6-311+G(d,p))
Planar (N-H and O-H anti-periplanar)8 - 12DFT (B3LYP-D3/6-311+G(d,p))

Note: The data in this table is predictive and based on computational studies of structurally similar biphenyl (B1667301) and indole-aryl systems. rsc.orgetamu.eduresearchgate.net

Intramolecular Hydrogen Bonding Network Prediction

The structure of 1,2-Benzenediol, 3-(1H-indol-2-yl)- is ripe for the formation of a complex intramolecular hydrogen bonding network, which plays a crucial role in stabilizing its conformation. The primary and most predictable intramolecular hydrogen bond is that between the two adjacent hydroxyl groups of the catechol moiety (O-H···O). rsc.orgmdpi.com This interaction is a well-documented feature of catechol and its derivatives, significantly influencing their chemical behavior. researchgate.net

In addition to the catechol hydrogen bond, the relative orientation of the indole and benzenediol rings allows for potential hydrogen bonds between the indole N-H group and one of the catechol oxygens (N-H···O), or between a catechol O-H and the indole nitrogen (O-H···N). The formation and strength of these secondary hydrogen bonds would be highly dependent on the torsional angle between the two rings. Theoretical studies on indole and related heterocyclic systems have extensively investigated their hydrogen bonding capabilities. nih.govnih.govdntb.gov.uaresearchgate.net

Table 2: Predicted Intramolecular Hydrogen Bond Parameters

Hydrogen BondPredicted Bond Length (Å)Predicted Bond Energy (kcal/mol)Basis of Prediction
O-H···O (within catechol)1.8 - 2.04 - 6Studies on catechol derivatives mdpi.comresearchgate.net
N-H···O (indole to catechol)2.0 - 2.32 - 4Studies on indole derivatives nih.govnih.gov
O-H···N (catechol to indole)2.1 - 2.41 - 3General hydrogen bond parameters dntb.gov.uaresearchgate.net

Note: The data in this table is predictive and based on computational studies of catechol and indole systems. The feasibility of N-H···O and O-H···N bonds depends on the rotational conformation.

Molecular Dynamics (MD) Simulations of 1,2-Benzenediol, 3-(1H-indol-2-yl)- in Solvated Environments

In polar protic solvents like water, the solvent molecules can act as both hydrogen bond donors and acceptors. This would lead to competition with the intramolecular hydrogen bonds. Computational studies on catechol have shown that in aqueous environments, the strong intramolecular O-H···O bond can be disrupted as the hydroxyl groups form more favorable hydrogen bonds with the surrounding water molecules. rsc.org Similarly, the indole N-H group is known to form hydrogen bonds with water. nih.gov Therefore, in water, 1,2-Benzenediol, 3-(1H-indol-2-yl)- is predicted to have a dynamic and flexible structure with its hydrogen bonding groups interacting extensively with the solvent.

In contrast, in aprotic or non-polar solvents, the intramolecular hydrogen bonds would be more persistent, leading to a more rigid and compact conformation. The hydrophobic indole and benzene (B151609) rings would also favor aggregation or interaction with non-polar regions of the solvent.

Table 3: Predicted Dominant Interactions in Different Solvents

Solvent TypeDominant Compound-Solvent InteractionsImpact on Intramolecular H-Bonds
Polar Protic (e.g., Water)H-bonding between solvent and catechol OH groups; H-bonding between solvent and indole NH group.Significant disruption of intramolecular H-bonds.
Polar Aprotic (e.g., DMSO)Dipole-dipole interactions; H-bond acceptance by solvent from OH and NH groups.Partial disruption of intramolecular H-bonds.
Non-Polar (e.g., Hexane)van der Waals forces; Hydrophobic interactions.Strengthening and stabilization of intramolecular H-bonds.

Note: This table is based on predictive analysis from MD simulations of related functionalized aromatic molecules. mdpi.comnih.govnih.gov

The interplay between inter-ring rotation and the dynamic hydrogen bonding network gives rise to a complex conformational ensemble for 1,2-Benzenediol, 3-(1H-indol-2-yl)- in solution. MD simulations would be able to map the probability distribution of different conformations.

In aqueous solution, the conformational ensemble is expected to be broad, with a significant population of extended structures where the catechol and indole moieties are solvated independently. The rotational barrier between the rings may also be lowered due to the stabilization of more polar transition states by the solvent.

In non-polar solvents, the ensemble would be dominated by more compact conformations that maximize intramolecular hydrogen bonding. This would likely restrict the rotation between the rings, leading to a more well-defined, albeit non-planar, average structure. The specific preferred conformation would be a delicate balance between the stabilizing energy of the intramolecular hydrogen bonds and the destabilizing steric strain.

Quantum Chemical Approaches to Spectroscopic Feature Prediction (Theoretical, Not Experimental Data)

Time-dependent density functional theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra of organic molecules. researchgate.netmdpi.com The UV-Vis spectrum of 1,2-Benzenediol, 3-(1H-indol-2-yl)- is anticipated to be a composite of the electronic transitions originating from the indole and catechol chromophores.

The indole moiety typically exhibits two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov The catechol chromophore also absorbs in the UV region, with characteristic peaks around 280 nm. researchgate.netresearchgate.net The electronic coupling between the two rings in 1,2-Benzenediol, 3-(1H-indol-2-yl)- is expected to cause shifts in the positions of these bands (either bathochromic or hypsochromic) and changes in their intensities. Furthermore, the possibility of intramolecular charge-transfer (ICT) transitions exists, where an electron is excited from an orbital localized on one ring to an orbital on the other. These ICT bands are often broad and can extend into the longer wavelength region of the spectrum. The exact nature of the predicted spectrum would be sensitive to the dihedral angle between the rings and the hydrogen bonding network.

Table 4: Predicted Electronic Absorption Maxima (λmax) for 1,2-Benzenediol, 3-(1H-indol-2-yl)- in a Non-Polar Solvent

Predicted λmax (nm)Predicted Oscillator Strength (f)Likely Transition TypeBasis of Prediction
~ 220Highπ → π* (Indole-localized)TD-DFT studies on indole chromophores nih.govnih.gov
~ 275Mediumπ → π* (Catechol-localized)Experimental and theoretical data for catechol researchgate.netresearchgate.netnih.gov
~ 290Mediumπ → π* (Indole-localized, ¹Lₐ)TD-DFT studies on indole chromophores nih.govnih.gov
~ 310Low - MediumIntramolecular Charge Transfer (ICT)General principles of coupled chromophores libretexts.org

Note: This data is predictive and based on TD-DFT calculations of similar chromophoric systems. The exact values will be highly dependent on the computational method and the specific molecular geometry used.

Predicted Vibrational (IR) Spectra

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. The infrared (IR) spectrum of 1,2-Benzenediol, 3-(1H-indol-2-yl)- can be predicted by considering the characteristic vibrational modes of its constituent parts: the 1,2-benzenediol (catechol) moiety and the 1H-indole ring. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the vibrational frequencies of molecules. wikipedia.org

The predicted IR spectrum would be dominated by several key vibrations. The O-H stretching vibrations of the catechol hydroxyl groups are expected to produce a broad band in the region of 3600-3200 cm⁻¹, with the exact position and shape influenced by intramolecular hydrogen bonding between the adjacent hydroxyls. jocpr.com The N-H stretching vibration of the indole ring is anticipated to appear as a sharp to medium band around 3400 cm⁻¹. nih.gov

Aromatic C-H stretching vibrations from both the benzene and indole rings are expected in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations will likely give rise to a series of sharp bands in the 1620-1450 cm⁻¹ range. nih.govnih.gov The C-O stretching of the phenolic hydroxyl groups should be observable between 1260 and 1180 cm⁻¹. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, would appear below 900 cm⁻¹.

A summary of the predicted characteristic vibrational frequencies for 1,2-Benzenediol, 3-(1H-indol-2-yl)- based on its constituent moieties is presented in Table 1.

Table 1: Predicted Characteristic Vibrational Frequencies (IR) for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

Predicted Frequency Range (cm⁻¹) Vibrational Assignment Structural Moiety
3600-3200 O-H stretching (broad, H-bonded) 1,2-Benzenediol
~3400 N-H stretching 1H-Indole
3100-3000 Aromatic C-H stretching Both rings
1620-1550 Aromatic C=C stretching Both rings
1500-1430 Aromatic C=C stretching Both rings
1360-1340 C-N stretching 1H-Indole
1260-1180 C-O stretching (Phenolic) 1,2-Benzenediol

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 1,2-Benzenediol, 3-(1H-indol-2-yl)- can be estimated based on established data for catechol, indole, and their derivatives, as well as through computational methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both rings, the N-H proton of the indole, and the O-H protons of the catechol. The indole N-H proton is typically observed as a broad singlet in the downfield region, often above 10 ppm. youtube.com The catechol O-H protons will also likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The aromatic protons on the benzenediol ring will exhibit a complex splitting pattern depending on their coupling with each other. Similarly, the protons on the indole ring will show characteristic shifts and couplings. For instance, the H3 proton of the indole ring will be absent due to the substitution.

¹³C NMR: The ¹³C spectrum will display signals for all carbon atoms in the molecule. The carbons bearing the hydroxyl groups in the catechol ring (C1' and C2') are expected to be significantly deshielded, appearing in the 140-150 ppm range. The carbons of the indole ring will have characteristic shifts, with C2 being significantly downfield due to its attachment to the nitrogen and the benzenediol substituent. youtube.com

Predicted chemical shifts for 1,2-Benzenediol, 3-(1H-indol-2-yl)- are summarized in Table 2, based on data from analogous structures. organicchemistrydata.orghmdb.casigmaaldrich.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole N-H 10.0 - 12.0 -
Indole C2 - 135 - 145
Indole C3 - 110 - 120
Indole C4-C7 7.0 - 7.8 110 - 130
Indole C8, C9 - 125 - 140
Benzenediol O-H 5.0 - 9.0 (variable) -
Benzenediol C1', C2' - 140 - 150

Chemoinformatic Analysis of 1,2-Benzenediol, 3-(1H-indol-2-yl)- Analogues

Chemoinformatics provides the tools to organize and analyze the chemical information of molecules, allowing for the exploration of chemical space and the quantification of molecular properties through descriptors.

Chemical Space Exploration

The chemical space of a class of compounds encompasses all possible molecules that can be generated by combining a set of building blocks and chemical reactions. For analogues of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, this space is vast and can be explored by introducing various substituents at different positions on both the indole and benzenediol rings. This exploration is crucial for identifying derivatives with potentially enhanced biological activity or improved physicochemical properties. mdpi.commdpi.com

The indole scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple, diverse protein targets. mdpi.com By exploring the chemical space around the 1,2-Benzenediol, 3-(1H-indol-2-yl)- core, it is possible to generate libraries of virtual compounds. These libraries can then be screened in silico to prioritize candidates for synthesis and biological testing. Self-organizing maps (SOMs) and principal component analysis (PCA) are common techniques used to visualize and navigate this high-dimensional chemical space. mdpi.com

Topological Descriptors and Fingerprint Analysis

Topological descriptors are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of atoms within the molecule. These descriptors are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to develop predictive models for various physicochemical properties and biological activities. researchgate.netresearchgate.net

For analogues of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, various topological indices could be calculated to characterize their structures. Examples of such descriptors are listed in Table 3.

Table 3: Common Topological Descriptors for Chemoinformatic Analysis

Descriptor Type Examples Information Encoded
Connectivity Indices Zagreb Indices, Randić Index Branching and connectivity of the molecular graph.
Shape Indices Kappa Shape Indices, Wiener Index Molecular shape and size.

Molecular fingerprints are bit strings that encode the structural features of a molecule. youtube.com They are generated by systematically analyzing the structure for the presence or absence of specific substructures or features. Fingerprints are fundamental for rapid similarity searching and diversity analysis of chemical libraries. By comparing the fingerprint of 1,2-Benzenediol, 3-(1H-indol-2-yl)- with fingerprints of known bioactive molecules, it is possible to hypothesize potential biological targets.

In Silico Assessment of Biological Target Interactions and Molecular Docking Studies

In silico methods, particularly molecular docking, are instrumental in predicting how a small molecule might interact with a biological macromolecule, such as a protein or enzyme. This can provide hypotheses about the molecule's mechanism of action and guide further experimental studies.

Ligand-Protein Docking Simulations with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that approximates the binding free energy.

Given that the indole nucleus is present in many compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, analogues of 1,2-Benzenediol, 3-(1H-indol-2-yl)- could be docked against a range of relevant protein targets. nih.govmdpi.comjapsonline.com For instance, catechol-O-methyltransferase (COMT) is a known target for catechol-containing compounds, making it a relevant target for this molecule. reading.ac.uknih.gov Similarly, various kinases, cyclooxygenases (COX), and tubulin are common targets for indole derivatives. mdpi.comnih.gov

A typical docking study would reveal the likely binding mode of the ligand, the key amino acid residues involved in the interaction, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). The catechol hydroxyls and the indole N-H group are potent hydrogen bond donors and acceptors, suggesting that hydrogen bonding would play a crucial role in the binding of 1,2-Benzenediol, 3-(1H-indol-2-yl)- to its biological targets.

Table 4 summarizes findings from molecular docking studies on compounds analogous to the core structures of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, illustrating the types of protein targets and interactions that could be relevant.

Table 4: Summary of Molecular Docking Studies on Analogous Indole and Catechol Derivatives

Ligand Class Protein Target Key Interactions Observed Reference
Indole-hydrazone derivatives COX-1/COX-2 Hydrogen bonding, hydrophobic interactions japsonline.com
2,3-dialkylindoles MDM2-p53 Hydrogen bonding, non-H-bonds researchgate.net
Indolylbenzoimidazoles (p)ppGpp synthetases, FtsZ proteins Hydrogen bonding, hydrophobic interactions nih.gov
Catecholic nitriles Catechol-O-methyltransferase (COMT) Interactions with the catalytic site nih.gov

These in silico analyses provide a foundational understanding of the likely chemical and biological properties of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, paving the way for future experimental validation and development.

Binding Energy Prediction and Interaction Hotspots

Predicting the binding energy and identifying interaction hotspots are fundamental aspects of computational drug design, often accomplished through molecular docking simulations. This process models the interaction between a ligand (in this case, 1,2-Benzenediol, 3-(1H-indol-2-yl)-) and a biological target, such as a protein or enzyme. The goal is to determine the preferred orientation of the ligand when bound to the target and to estimate the strength of this interaction, quantified as a binding energy score.

For a molecule like 1,2-Benzenediol, 3-(1H-indol-2-yl)-, a molecular docking study would involve preparing the 3D structure of the compound and docking it into the active site of a selected protein target. The simulation would then calculate the binding energy, with more negative values typically indicating a more stable and potent interaction.

Interaction hotspots are the specific amino acid residues within the target's binding pocket that form key interactions with the ligand. For 1,2-Benzenediol, 3-(1H-indol-2-yl)-, these interactions would likely involve:

Hydrogen Bonding: The hydroxyl groups of the catechol moiety and the N-H group of the indole ring are prime candidates for forming hydrogen bonds with appropriate donor or acceptor residues in the protein.

Pi-Interactions: The aromatic systems of both the benzene and indole rings can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

In a study on indole derivatives targeting HIV-1, interaction diagrams revealed that the affinity of the compounds was governed by hydrogen bonding involving nitrogen or oxygen atoms of the indole group, as well as hydrophobic and pi interactions within the binding pocket. ijcea.org Similarly, docking studies of other indole-based compounds have shown that hydrogen bonds and pi-stacked interactions are crucial for binding to target enzymes. nih.gov

Table 1: Hypothetical Interaction Profile for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

Interaction TypePotential Functional GroupLikely Interacting Residue Types
Hydrogen Bond DonorCatechol -OH, Indole -NHAspartate, Glutamate, Serine
Hydrogen Bond AcceptorCatechol -OHAsparagine, Glutamine, Histidine
Pi-Pi StackingBenzene Ring, Indole RingPhenylalanine, Tyrosine, Tryptophan
HydrophobicEntire ScaffoldAlanine, Valine, Leucine, Isoleucine

This table is illustrative and the actual interactions would depend on the specific topology and amino acid composition of the target protein's active site.

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model for 1,2-Benzenediol, 3-(1H-indol-2-yl)- would distill its structural information into a set of electronic and steric features necessary for binding to a target receptor.

The key pharmacophoric features of 1,2-Benzenediol, 3-(1H-indol-2-yl)- would likely include:

Hydrogen Bond Donors (HBD): The two hydroxyl (-OH) groups on the catechol ring and the amine (-NH) group of the indole.

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the catechol's hydroxyl groups.

Aromatic Rings (AR): The benzene ring of the catechol and the indole ring system. These are often treated as hydrophobic features as well.

These features can be mapped in 3D space, defining their relative distances and orientations. This model can then be used as a 3D query to screen large virtual databases for other molecules that match the pharmacophore, potentially identifying novel compounds with similar biological activity but different chemical scaffolds. nih.govnih.gov For instance, a pharmacophore model generated from a series of indole derivatives was used to understand structure-activity relationships for Chagas disease. proceedings.science

Table 2: Potential Pharmacophoric Features of 1,2-Benzenediol, 3-(1H-indol-2-yl)-

FeatureMoietyDescription
Hydrogen Bond Donor 1CatecholFirst hydroxyl group
Hydrogen Bond Donor 2CatecholSecond hydroxyl group
Hydrogen Bond Donor 3IndoleNitrogen-hydrogen bond
Aromatic Ring 1CatecholBenzene ring
Aromatic Ring 2IndoleFused bicyclic aromatic system
Hydrophobic CenterFull MoleculeGeneral non-polar character

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2-Benzenediol, 3-(1H-indol-2-yl)- Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. walisongo.ac.id To perform a QSAR study on derivatives of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, a set of these derivatives with varying structural modifications and their corresponding measured biological activities would be required.

The process involves calculating a range of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Properties: Dipole moment, HOMO/LUMO energies, partial charges. walisongo.ac.id

Steric Properties: Molecular weight, volume, surface area.

Hydrophobicity: LogP (the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov

For example, a QSAR study on catechol derivatives found that their activity was well-correlated with parameters related to the ease of oxidation, such as the adiabatic ionization potential. nih.gov Another QSAR study on a series of indoloacetamides revealed that good inhibitory activity was determined by the lipophilicity and dimensions of the substituent on the indole nitrogen. nih.gov A study on 2-((1H-indol-3-yl)thio)acetamide derivatives also successfully used 2D and 3D-QSAR models to predict anti-influenza activity. semanticscholar.org

A hypothetical QSAR model for derivatives of 1,2-Benzenediol, 3-(1H-indol-2-yl)- might take the following form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and the descriptors could be properties like those listed above. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Pharmacological and Biological Activity Profiles of 1,2 Benzenediol, 3 1h Indol 2 Yl Preclinical Investigations

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant potential of 1,2-Benzenediol, 3-(1H-indol-2-yl)- is a significant area of interest in preclinical studies. This activity is largely attributed to its 1,2-benzenediol (catechol) and 1H-indole components, which can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through various mechanisms.

Radical Quenching Mechanisms (e.g., DPPH, ABTS assays, Oxygen Radical Absorbance Capacity)

The ability of 1,2-Benzenediol, 3-(1H-indol-2-yl)- to scavenge free radicals is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. e3s-conferences.orgnih.gov In the DPPH assay, the compound would likely donate a hydrogen atom from its hydroxyl groups to the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the DPPH radical. e3s-conferences.org Similarly, in the ABTS assay, the compound would quench the pre-formed ABTS radical cation. e3s-conferences.org The Oxygen Radical Absorbance Capacity (ORAC) assay provides a measure of the compound's ability to protect a fluorescent probe from damage by peroxyl radicals.

The presence of the catechol moiety is crucial for this activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms to stabilize free radicals, forming a more stable ortho-quinone. The indole (B1671886) nucleus can also contribute to radical scavenging, primarily through hydrogen atom donation from the N-H group of the indole ring.

Table 1: Illustrative Radical Scavenging Activity Data

AssayRadical SpeciesExpected Outcome for 1,2-Benzenediol, 3-(1H-indol-2-yl)-
DPPH2,2-diphenyl-1-picrylhydrazylHigh scavenging activity
ABTSABTS radical cationHigh scavenging activity
ORACPeroxyl radicalHigh absorbance capacity

Note: This table is illustrative and represents expected outcomes based on the compound's structure. Actual experimental data is required for confirmation.

Metal Chelation Properties and Their Biological Implications

The 1,2-benzenediol structure within 1,2-Benzenediol, 3-(1H-indol-2-yl)- confers the ability to chelate metal ions. nih.gov Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By binding to these metal ions, the compound can prevent them from participating in redox cycling, thereby exerting an indirect antioxidant effect. nih.gov This chelation is typically achieved through the formation of a stable complex between the metal ion and the two hydroxyl groups of the catechol moiety.

The biological implication of this property is the potential to mitigate metal-induced oxidative stress, which is implicated in various pathological conditions.

Cellular Antioxidant Enzyme Modulation (e.g., SOD, Catalase, Glutathione (B108866) Peroxidase)

Preclinical investigations would also explore the effect of 1,2-Benzenediol, 3-(1H-indol-2-yl)- on the activity of key cellular antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the first line of defense against endogenous ROS. nih.gov

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. nih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov

Glutathione Peroxidase (GPx): GPx reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate. nih.gov

It is hypothesized that 1,2-Benzenediol, 3-(1H-indol-2-yl)- could potentially upregulate the expression or activity of these enzymes, thereby enhancing the cell's capacity to handle oxidative stress.

Enzyme Inhibition Studies

The structural features of 1,2-Benzenediol, 3-(1H-indol-2-yl)- suggest its potential as an inhibitor of certain enzymes, which is a key area of pharmacological investigation.

Tyrosinase Inhibition Mechanisms and Kinetic Analysis

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.gov The catechol-like structure of 1,2-Benzenediol, 3-(1H-indol-2-yl)- makes it a potential inhibitor of tyrosinase. It could act as a competitive inhibitor by binding to the active site of the enzyme, mimicking the natural substrate L-DOPA. nih.govnih.gov Kinetic analysis would be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki).

Table 2: Illustrative Tyrosinase Inhibition Kinetic Data

ParameterDescriptionExpected Finding for 1,2-Benzenediol, 3-(1H-indol-2-yl)-
IC₅₀Concentration for 50% inhibitionLow micromolar range
KiInhibition constantReflective of high binding affinity
Inhibition TypeMechanism of inhibitionCompetitive or Mixed

Note: This table is illustrative and represents expected outcomes based on the compound's structure. Actual experimental data is required for confirmation.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov The indole nucleus is a common feature in many MAO inhibitors. nih.gov Therefore, 1,2-Benzenediol, 3-(1H-indol-2-yl)- would be investigated for its ability to inhibit both isoforms of MAO. Studies would determine the selectivity of the compound for MAO-A versus MAO-B, which is a critical factor for its potential therapeutic applications. The inhibition is expected to be reversible. nih.gov

Topoisomerase Inhibition Assays (in vitro)

There are no specific in vitro studies on the topoisomerase inhibitory activity of 1,2-Benzenediol, 3-(1H-indol-2-yl)-. However, various indole derivatives have been identified as inhibitors of DNA topoisomerases, which are crucial enzymes in DNA replication and transcription, and are validated targets for anticancer drugs. For example, certain synthetic pyrazolo[1,5-a]indole derivatives have been shown to be potent inhibitors of topoisomerase II, with some also acting as dual inhibitors of both topoisomerase I and II. nih.gov These compounds are believed to exert their effects as catalytic inhibitors, meaning they interfere with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism distinct from topoisomerase poisons like etoposide. nih.gov Given this precedent, it is conceivable that a novel indolyl-catechol compound could be designed to interact with the active site of topoisomerases, though experimental validation is entirely lacking.

Other Biologically Relevant Enzyme Targets (e.g., Protein Kinases, Phosphatases, Hydrolases)

Specific enzymatic targets for 1,2-Benzenediol, 3-(1H-indol-2-yl)- have not been identified. The broader class of indole-containing compounds has been shown to interact with a wide array of enzymes. For instance, some indole derivatives have been investigated for their ability to inhibit protein kinases, which are key regulators of cellular signaling. The catechol moiety is also known to interact with various enzymes, sometimes through redox cycling or by acting as a metal chelator. Without experimental data, any discussion of specific enzyme inhibition by the subject compound remains speculative.

Modulation of Cellular Signaling Pathways

Nrf2/ARE Pathway Activation

No studies have directly examined the effect of 1,2-Benzenediol, 3-(1H-indol-2-yl)- on the Nrf2/ARE pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Many phenolic compounds, including catechols, are known to be potent activators of this pathway due to their antioxidant properties. researchgate.net Similarly, some indole-containing molecules have been reported to induce Nrf2-mediated gene expression. mdpi.com Therefore, it is plausible that a molecule combining these two pharmacophores could activate the Nrf2 pathway, though this requires experimental verification.

NF-κB Pathway Inhibition

The influence of 1,2-Benzenediol, 3-(1H-indol-2-yl)- on the NF-κB (Nuclear Factor-kappa B) signaling pathway has not been investigated. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. nih.gov Numerous natural and synthetic compounds containing indole or catechol structures have been shown to inhibit NF-κB activation. nih.govresearchgate.net For example, indole-3-carbinol, a well-studied indole derivative, has been shown to suppress NF-κB activation. nih.gov The mechanism often involves the inhibition of IκB kinase (IKK), which is essential for the activation of NF-κB. nih.gov While this suggests a potential avenue of activity for the subject compound, no direct evidence exists.

Apoptotic Pathway Induction in Cellular Models

Direct evidence for the induction of apoptosis by 1,2-Benzenediol, 3-(1H-indol-2-yl)- in any cellular model is absent from the scientific literature. Indole compounds, in general, are well-documented for their pro-apoptotic effects in cancer cells, often through the modulation of multiple signaling pathways that converge on the activation of caspases and the machinery of programmed cell death. nih.gov The catechol structure can also contribute to apoptosis induction, often through the generation of reactive oxygen species (ROS) or by interacting with key cellular components. While a compound featuring both an indole and a catechol moiety might be anticipated to possess pro-apoptotic properties, this remains a hypothesis pending experimental investigation.

Anti-Inflammatory Potential (in vitro and in vivo Animal Models)

Modulation of Inflammatory Enzymes (e.g., COX, iNOS)

This report accurately reflects the current state of publicly accessible scientific knowledge regarding "1,2-Benzenediol, 3-(1H-indol-2-yl)-". Should preclinical data on this compound become available in the future, a detailed article as requested could be composed.

No Preclinical Data Available for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

Following a comprehensive search of available scientific literature, no preclinical data was found for the specific chemical compound 1,2-Benzenediol, 3-(1H-indol-2-yl)- in relation to its pharmacological and biological activity. The requested investigation into its efficacy in murine models of inflammation, its neurobiological activity, and its anti-microbial properties did not yield any specific research findings for this particular molecule.

Extensive database queries for studies on the efficacy of 1,2-Benzenediol, 3-(1H-indol-2-yl)- in lipopolysaccharide (LPS)-induced inflammation models in mice returned no relevant results. Similarly, searches for its neuroprotective effects in neuronal cell cultures, its potential to modulate neurotransmitter systems, or any cognitive enhancement properties in animal models were unsuccessful. Furthermore, no studies were identified that investigated the antibacterial activity of this specific compound against either Gram-positive or Gram-negative pathogens.

While research exists for structurally related compounds containing indole or benzenediol moieties, the strict focus of this inquiry on 1,2-Benzenediol, 3-(1H-indol-2-yl)- prevents the inclusion of such data. Therefore, the subsequent sections of the requested article, including detailed research findings and data tables, cannot be provided due to the absence of published preclinical investigations for this specific compound.

Anti-Microbial Properties

Antifungal Activity

The indole scaffold is a key component in a variety of compounds that have been investigated for their antifungal properties. Research into synthetic indole derivatives has revealed that these structures can serve as a basis for the development of potent antifungal agents. For instance, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as analogs of fluconazole (B54011), a well-known antifungal drug. nih.gov In these analogs, one of the triazole moieties of fluconazole was replaced with an indole scaffold. nih.gov

Subsequent testing of these indole-containing derivatives against various Candida species, including the common pathogen Candida albicans, has demonstrated significant antifungal activity. nih.gov In some cases, the synthesized indole compounds exhibited greater in vitro antifungal activity against C. albicans than fluconazole itself. nih.gov The mechanism of action for many of these indole-based antifungals is believed to be the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Molecular docking studies have supported this hypothesis, showing that these indole derivatives can fit into the active site of the enzyme. nih.gov

Given that 1,2-Benzenediol, 3-(1H-indol-2-yl)- possesses an indole core, it is plausible that this compound could exhibit antifungal properties. The specific substitution pattern on the indole ring would be a critical determinant of its activity.

Table 1: Examples of Antifungal Indole Derivatives

Compound Target Organism Activity
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol Candida albicans High in vitro activity

Antiviral Activity (e.g., inhibition of viral replication cycles in cell lines)

Both indole and catechol derivatives have been identified as having potential antiviral activities, suggesting that 1,2-Benzenediol, 3-(1H-indol-2-yl)- could act as an inhibitor of viral replication.

The indole structure is a recognized scaffold in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com Some indole derivatives have been shown to inhibit HIV integrase, a viral enzyme essential for the integration of viral DNA into the host cell's genome. nih.gov This inhibition effectively halts the viral replication cycle. nih.gov Other studies have identified 3-oxindole derivatives that can inhibit Tat-mediated viral transcription in HIV-1, another critical step in its replication. mdpi.com

On the other hand, catechol-containing compounds have also demonstrated antiviral properties. For example, analogs of the catechol derivative dynasore (B607235) have been found to inhibit HIV-1 ribonuclease H and SARS-CoV-2 nsp14 3′-to-5′ exoribonuclease, both of which are viral enzymes involved in replication. mdpi.com

The combination of an indole nucleus and a catechol group in 1,2-Benzenediol, 3-(1H-indol-2-yl)- suggests that it could potentially target multiple viral processes. The search for inhibitors of viral replication is a continuous effort, with all essential steps in the viral life cycle considered as potential targets for antiviral drugs. nih.gov

Table 2: Examples of Antiviral Indole and Catechol Derivatives

Compound Class Virus Target Proposed Mechanism of Action
1H-Benzylindole derivatives HIV Inhibition of integrase
3-Oxindole-2-carboxylates HIV-1 Inhibition of Tat-mediated viral transcription

Biotransformation Pathways and Predicted Metabolic Fate (in vitro and in silico)

The metabolic fate of 1,2-Benzenediol, 3-(1H-indol-2-yl)- is likely to be governed by the enzymatic pathways that act on its two primary structural components: the indole ring and the catechol group.

Cytochrome P450 Enzyme Interactions

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, plays a central role in the metabolism of a vast array of foreign compounds, including drugs. nih.govyoutube.comyoutube.com It is highly probable that the indole moiety of 1,2-Benzenediol, 3-(1H-indol-2-yl)- would be a substrate for CYP-mediated oxidation. nih.gov

Glucuronidation and Sulfation Mechanisms

The catechol group of 1,2-Benzenediol, 3-(1H-indol-2-yl)- is a prime target for phase II conjugation reactions, specifically glucuronidation and sulfation. Catechols are known substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of a glucuronic acid moiety to the hydroxyl groups. nih.gov This process increases the water solubility of the compound, facilitating its excretion from the body. youtube.com

Studies on various catechols have demonstrated their propensity for glucuronidation in liver microsomes. nih.gov Similarly, sulfotransferases (SULTs) can catalyze the addition of a sulfonate group to the hydroxyls of the catechol, another important pathway for detoxification and elimination.

Predicted Metabolites and Their Biological Relevance

Based on the established metabolic pathways for indoles and catechols, several types of metabolites can be predicted for 1,2-Benzenediol, 3-(1H-indol-2-yl)-.

Phase I metabolism, primarily through CYP enzymes, could result in the hydroxylation of the indole ring, leading to various hydroxylated indole derivatives. These metabolites may or may not retain biological activity. Subsequent phase II reactions would likely involve the conjugation of the catechol hydroxyl groups with glucuronic acid or sulfate. It is also possible that the newly formed hydroxyl groups on the indole ring could undergo conjugation.

The primary metabolites would therefore be expected to be O-glucuronides and O-sulfates of the parent compound. It is also conceivable that a combination of these pathways could occur, resulting in, for example, a hydroxylated indole that is then glucuronidated. The biological relevance of these metabolites would depend on their ability to interact with pharmacological targets. In many cases, conjugation reactions lead to inactivation and enhanced elimination of the parent compound. However, in some instances, metabolites can have their own biological activity.

Table 3: Predicted Metabolic Pathways for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

Metabolic Pathway Enzyme Family Potential Metabolites
Oxidation Cytochrome P450 (CYP) Hydroxylated indole derivatives
Glucuronidation UDP-glucuronosyltransferases (UGTs) Catechol-O-glucuronide, Indole-O-glucuronide

Structure Activity Relationship Sar and Structural Modification Strategies for 1,2 Benzenediol, 3 1h Indol 2 Yl

Influence of Indole (B1671886) Substituents on Biological Activities

The indole nucleus is a "privileged" scaffold in medicinal chemistry, and its substitution patterns are critical determinants of biological activity. nih.gov Modifications to the indole ring can impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding to receptors and enzymes.

The presence of a hydrogen atom on the indole nitrogen (N-H) allows it to act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. nih.gov For instance, the N-H group in some indole derivatives is essential for their antioxidant activity through the Hydrogen Atom Transfer (HAT) mechanism. nih.gov

Conversely, substitution at the indole nitrogen (N-alkylation or N-arylation) can significantly alter the compound's biological profile. N-alkylation can enhance lipophilicity, potentially improving cell membrane permeability. However, it also eliminates the hydrogen bond donating capability, which can be detrimental to activities that rely on this interaction. Studies on N-substituted indole derivatives have revealed a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antipsychotic activities. nih.gov In some cases, N-alkylation can lead to more potent and selective compounds, as seen in certain cannabinoid receptor ligands. nih.gov

Table 1: Effect of Indole Nitrogen Substitution on Biological Activity

Substitution at N1Potential Effect on Biological ActivityRationale
H (unsubstituted)Hydrogen bond donor, potential for antioxidant activity.The N-H group can participate in hydrogen bonding with biological targets and is key for the HAT mechanism in antioxidants. nih.gov
Alkyl/ArylIncreased lipophilicity, altered receptor binding profile, loss of H-bond donor capability.N-substitution can improve membrane permeability but may reduce or change binding affinity depending on the target. nih.govnih.gov

Modifying the benzene (B151609) portion of the indole ring can fine-tune the electronic and steric properties of the molecule. The position and nature of these substituents are critical. For example, in a series of indole derivatives studied for their anti-proliferative activity, the activity was highly dependent on the substituent's position, with substitution at the C-5 position enhancing activity and at the C-7 position diminishing it. nih.gov

Electron-withdrawing groups like halogens (e.g., -F, -Cl, -Br, -I) or electron-donating groups like methoxy (B1213986) (-OCH3) can influence the electron density of the indole ring system. Halogen substitution, for instance, has been shown to enhance the antimicrobial activity of certain indole derivatives. Specifically, a 5-iodo-substituted indolylquinazolinone demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The activity of some anti-proliferative indole derivatives was found to follow the order: 6-OCH3 > 6-F > 6-Br > 5-OCH3 > 6-Cl > 5-Cl > 5-H. nih.gov

While the primary focus is often on the C3 and N1 positions, substitutions on the pyrrole (B145914) part of the indole ring can also modulate activity. However, this is less commonly explored for 3-substituted indoles as the C3 position is already functionalized. Any substitution at C2 would fundamentally change the core structure.

Role of the Catechol Moiety in Biological Interactions

The catechol (1,2-dihydroxybenzene) moiety is a key pharmacophore in many biologically active compounds, largely due to its redox properties and ability to chelate metals. wikipedia.org

The two adjacent hydroxyl groups of the catechol are crucial for its biological activity. This ortho-dihydroxy arrangement allows the catechol to be easily oxidized to a highly reactive ortho-quinone. nih.gov This quinone can then readily react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. nih.gov This covalent modification of proteins can alter their function and is a key mechanism behind the biological effects of many catechol-containing polyphenols. nih.gov Furthermore, the ortho-hydroxyl groups are excellent metal chelators, which can be relevant for inhibiting metalloenzymes or influencing metal-dependent signaling pathways.

Modification of one or both hydroxyl groups of the catechol moiety would be expected to have a profound impact on biological activity. Converting the hydroxyls into ethers (e.g., methoxy groups to form a veratrole moiety) or esters would block their ability to be oxidized to the corresponding quinone. nih.gov This would likely diminish or abolish activities that depend on this redox cycling and subsequent protein modification.

Masking the hydroxyl groups could also serve as a prodrug strategy. In a biological environment, ester groups might be cleaved by esterases, releasing the active catechol. This approach could be used to improve bioavailability or to target the release of the active compound to specific tissues.

Table 2: Influence of Catechol Moiety Modification on Biological Activity

Modification of Catechol HydroxylsPotential Effect on Biological ActivityRationale
Free ortho-dihydroxylRedox activity, formation of reactive quinones, metal chelation.Essential for protein modification via quinone formation and interaction with metalloproteins. nih.gov
Etherification/EsterificationReduced or abolished redox activity, potential for prodrug strategy.Blocks the formation of reactive quinones, may improve bioavailability with in-vivo cleavage to the active catechol. nih.gov

Replacement of Catechol with Other Phenolic or Polyhydroxylated Systems

The catechol group, or 1,2-dihydroxybenzene, is a critical pharmacophore in many biologically active compounds, often involved in crucial interactions with biological targets. google.comgoogle.com However, to improve properties such as metabolic stability, selectivity, and patentability, researchers frequently explore its replacement with other phenolic or polyhydroxylated systems. nih.gov

Natural diphenols, including resorcinol (B1680541) and hydroquinone (B1673460) derivatives, are widespread in nature and often serve as scaffolds for developing new drugs due to their inherent antioxidant and anti-inflammatory properties. nih.gov Modifications of these systems, such as the introduction of hydrophilic substituents like sulfates or conjugation with sugars (e.g., glucose, galactose, rhamnose), have been shown to enhance solubility and cell membrane penetration. nih.gov For instance, the enzymatic esterification of rutin, a flavonoid containing a catechol moiety, into its acetate (B1210297) derivatives maintained antioxidant properties while improving cell membrane permeability. nih.gov

In the context of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, replacing the catechol ring with other dihydroxybenzene isomers or more complex polyhydroxylated systems could modulate the compound's electronic properties and hydrogen bonding capabilities, thereby influencing its interaction with target proteins. The relative positions of the hydroxyl groups are crucial; for example, moving from a catechol (1,2-dihydroxy) to a resorcinol (1,3-dihydroxy) or hydroquinone (1,4-dihydroxy) arrangement would significantly alter the molecule's geometry and chelating ability.

Original MoietyReplacement MoietyPotential Impact on Activity
Catechol (1,2-dihydroxybenzene)Resorcinol (1,3-dihydroxybenzene)Altered hydrogen bonding pattern, potential change in receptor binding.
Catechol (1,2-dihydroxybenzene)Hydroquinone (1,4-dihydroxybenzene)Modified redox potential and geometric orientation of hydroxyl groups.
Catechol (1,2-dihydroxybenzene)Pyrogallol (1,2,3-trihydroxybenzene)Increased hydrogen bonding capacity, potential for enhanced antioxidant activity.
Catechol (1,2-dihydroxybenzene)Hydroxy-substituted cinnamic acidsIntroduction of a linker and additional functional groups, potentially altering pharmacokinetic properties. nih.gov

Conformational Effects on Biological Activity

Stereochemistry is a critical factor in the design of bioactive molecules, as biological systems are chiral and often exhibit stereospecific recognition. nih.gov For derivatives of 1,2-Benzenediol, 3-(1H-indol-2-yl)- that contain chiral centers, the absolute configuration (R or S) at these centers can have a profound impact on biological activity. nih.gov The synthesis and biological evaluation of individual enantiomers are often necessary to determine which stereoisomer is more active (the eutomer) and which is less active (the distomer). nih.gov This understanding is fundamental for developing more potent and selective drugs with fewer off-target effects. nih.gov For instance, studies on bitopic ligands have shown that inverting the stereochemistry at a specific chiral center can lead to a significant increase in affinity and selectivity for the target receptor. nih.gov

Stereochemical FeatureImpact on Biological Activity
Presence of a single chiral centerOne enantiomer may exhibit significantly higher potency than the other.
Presence of multiple chiral centersThe specific combination of stereoisomers (diastereomers) can lead to vastly different biological profiles.
Introduction of rigid stereocentersCan lock the molecule into a specific conformation, enhancing binding to a particular target.

Strategies for Enhancing Target Selectivity and Potency

Achieving high potency and selectivity for the intended biological target is a primary goal in drug design. For derivatives of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, several strategies can be employed to enhance these properties.

Bioisosterism refers to the substitution of a chemical group with another group that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. google.comgoogle.com This strategy is widely used to enhance potency, improve selectivity, alter pharmacokinetic profiles, and circumvent existing patents. researchgate.net

In the context of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, both the indole and catechol moieties can be subjects of bioisosteric replacement.

Catechol Bioisosteres: The catechol group is often replaced to improve metabolic stability, as it can be susceptible to oxidation. A notable bioisosteric replacement for the catechol moiety is the indazole nucleus. google.comgoogle.com This replacement has been successfully applied to various classes of therapeutic agents, including phosphodiesterase-4 (PDE4) inhibitors and protein tyrosine kinase inhibitors, where the indazole bioisostere not only retains but can even increase and improve the biological activity of the original catechol-containing compound. google.comgoogle.com Other potential replacements for the catechol group include various heterocyclic rings that can mimic its hydrogen bonding and electronic properties.

Indole Bioisosteres: The indole ring itself can be replaced by other heterocyclic systems to explore new chemical space and potentially improve activity or selectivity. nih.govresearchgate.net For example, in the development of PI3Kδ inhibitors, bioisosteric replacement of the indole scaffold led to the discovery of potent and selective compounds. nih.govresearchgate.net Common bioisosteres for indole include benzimidazole, azaindole, and other fused heterocyclic systems. nih.gov

Original MoietyBioisosteric ReplacementRationale for Replacement
CatecholIndazoleImproved metabolic stability, potential for enhanced activity. google.comgoogle.com
IndoleBenzimidazoleMimics the hydrogen bonding and aromatic character of indole. nih.gov
IndoleAzaindoleIntroduces a nitrogen atom into the ring system, altering electronic properties and potential for hydrogen bonding.

Prodrug Design Principles Applied to the Indolylbenzenediol Scaffold

The development of prodrugs for the 1,2-Benzenediol, 3-(1H-indol-2-yl)- scaffold is a critical strategy to overcome potential pharmacokinetic limitations, such as poor solubility, instability, and extensive first-pass metabolism. The catechol moiety, in particular, is susceptible to oxidation and rapid conjugation, which can significantly reduce its oral bioavailability. Prodrug design aims to mask one or both of the hydroxyl groups of the benzenediol ring, or the indole nitrogen, with a promoiety that is cleaved in vivo to release the active parent drug.

Ester and carbamate (B1207046) prodrugs are among the most common and effective strategies for masking phenolic hydroxyl groups. nih.govnih.gov These approaches can enhance lipophilicity, improve membrane permeability, and protect the catechol from premature degradation.

Ester Prodrugs: The formation of an ester linkage by acylating one or both of the hydroxyl groups of the 1,2-benzenediol moiety can significantly increase the compound's stability and oral absorption. The choice of the acyl group can be tailored to modulate the rate of hydrolysis by plasma and tissue esterases, thereby controlling the release of the active drug.

Carbamate Prodrugs: Carbamate esters offer another versatile approach to prodrug design. nih.govresearchgate.net N-monosubstituted and N,N-disubstituted carbamates can be formed at the phenolic hydroxyls. N,N-disubstituted carbamates generally exhibit greater stability compared to their N-monosubstituted counterparts, which can be advantageous in preventing premature hydrolysis in the gastrointestinal tract. nih.gov The bioconversion of these carbamates is often mediated by plasma esterases and cytochrome P450 enzymes. nih.govresearchgate.net

The following table outlines potential prodrug strategies for the indolylbenzenediol scaffold, detailing the promoiety and the anticipated impact on the compound's properties.

Promoiety Attachment Site Potential Advantages Cleavage Mechanism
Acetate1- or 2-hydroxylIncreased lipophilicity, protection from oxidationEsterase-mediated hydrolysis
Pivalate1- or 2-hydroxylEnhanced stability due to steric hindranceEsterase-mediated hydrolysis
Amino Acid Ester1- or 2-hydroxylImproved aqueous solubility (if the amino acid is polar)Esterase-mediated hydrolysis
N,N-Dimethylcarbamate1- or 2-hydroxylIncreased stability, protection from oxidationCytochrome P450 and esterase-mediated hydrolysis
N-Methylcarbamate1- or 2-hydroxylModerate stability, protection from oxidationEsterase-mediated hydrolysis

Combinatorial Chemistry and High-Throughput Screening in Analogue Discovery

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid synthesis and evaluation of large libraries of analogues based on the 1,2-Benzenediol, 3-(1H-indol-2-yl)- scaffold. benthamdirect.commdpi.com This approach enables a systematic exploration of the structure-activity relationships by introducing a wide range of substituents at various positions of the parent molecule.

The synthesis of indole-based libraries can be achieved through various established methods, including multicomponent reactions and parallel synthesis techniques. nih.govdergipark.org.tr For the indolylbenzenediol scaffold, diversification can be envisioned at several key positions:

Indole Ring (Positions 1, 4, 5, 6, 7): Introduction of different functional groups such as halogens, alkyls, alkoxys, and nitro groups can modulate the electronic and steric properties of the indole nucleus.

Benzenediol Ring (Positions 4', 5', 6'): Substitution on the catechol ring can influence its interaction with biological targets and its metabolic stability.

Indole Nitrogen (N-1): Alkylation or acylation at the indole nitrogen can impact the compound's planarity and hydrogen bonding capacity.

Once a library of analogues is synthesized, HTS can be employed to rapidly assess their biological activity against a specific target or in a phenotypic assay. nih.govnih.gov This allows for the efficient identification of "hit" compounds with desired pharmacological profiles. The data generated from HTS can then be used to further refine the SAR and guide the design of next-generation analogues with improved potency and selectivity.

A hypothetical combinatorial library for the 1,2-Benzenediol, 3-(1H-indol-2-yl)- scaffold is illustrated in the table below, showcasing potential points of diversification.

Scaffold Position R1 (Indole N-1) R2 (Indole C-5) R3 (Benzene C-4')
Variation 1 HHH
Variation 2 CH₃ClF
Variation 3 CH₂PhOCH₃OCH₃
Variation 4 COCH₃NO₂CH₃

This systematic approach to analogue generation and screening is instrumental in accelerating the drug discovery process and identifying novel candidates with therapeutic potential.

Potential Research Trajectories and Future Directions for 1,2 Benzenediol, 3 1h Indol 2 Yl

Development of Novel Synthetic Pathways

The synthesis of 2-substituted indoles, particularly those bearing sensitive functional groups like a catechol, presents a significant challenge due to the indole (B1671886) nucleus's higher reactivity at the C3 position. japsonline.com Future research will likely focus on developing efficient, scalable, and sustainable methods to access 1,2-Benzenediol, 3-(1H-indol-2-yl)-.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry increasingly emphasizes environmentally benign methods. tandfonline.combeilstein-journals.org For a molecule like 1,2-Benzenediol, 3-(1H-indol-2-yl)-, green chemistry offers several promising avenues.

Catalyst-Free and Solvent-Minimized Reactions: Researchers have demonstrated that 2-substituted indoles can be synthesized through the cyclization of 2-alkynyldimethylanilines in ethanol (B145695), avoiding the need for metal catalysts. tandfonline.comrsc.org Similarly, catalyst-free Friedel-Crafts reactions in water have been developed for synthesizing 3-indolyl-substituted compounds. sioc-journal.cn Future work could adapt these principles, potentially through a multicomponent reaction of an indole precursor, a catechol-containing building block, and a third component in a green solvent like ethanol or water, possibly under microwave irradiation to accelerate the reaction. tandfonline.comnih.govresearchgate.net

Biocatalysis: The direct biocatalytic synthesis of functionalized catechols from aromatic precursors has been achieved using recombinant Escherichia coli organisms. researchgate.net This approach offers a green alternative to traditional chemical methods that often require harsh conditions. researchgate.net A chemoenzymatic pathway could be envisioned where an engineered enzyme performs the key C-C bond formation between the indole and catechol moieties or introduces the catechol hydroxyl groups regioselectively onto a pre-formed indolyl-benzene structure.

Table 1: Potential Green Synthesis Strategies

Approach Key Features Potential Application to Target Compound Relevant Findings
Catalyst-Free Cyclization Use of green solvents like ethanol; no metal catalysts required. tandfonline.comrsc.org Cyclization of a suitably substituted 2-alkynyl aniline (B41778) bearing a protected catechol moiety. 2-alkynyldimethylamines cyclize in ethanol at 120°C to yield 2-substituted indoles. tandfonline.com
Aqueous Friedel-Crafts Water as a solvent; catalyst-free conditions at room temperature. sioc-journal.cn Reaction between an activated indole and a catechol derivative. Synthesis of 3-indolyl-substituted benzoboroxoles in water has been demonstrated. sioc-journal.cn
Biocatalytic Dihydroxylation Use of recombinant organisms (e.g., E. coli) expressing dioxygenase enzymes. researchgate.net Dihydroxylation of a 3-(1H-indol-2-yl)benzene precursor to form the catechol group. Functionalized catechols have been prepared directly from aromatic precursors using biocatalysis. researchgate.net
Multicomponent Reactions One-pot synthesis forming multiple bonds, increasing atom economy. nih.govresearchgate.net A reaction involving an indole precursor, a catechol-containing aldehyde or ketone, and an amine. Three-component reactions are known to produce complex indole derivatives like 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines. nih.gov

Flow Chemistry and Continuous Manufacturing for Scale-Up

For the eventual production of 1,2-Benzenediol, 3-(1H-indol-2-yl)- on a larger scale, flow chemistry presents significant advantages over traditional batch processing. mdpi.comucsb.edu Continuous flow systems offer enhanced safety, better heat and mass transfer, and the ability to handle reactive intermediates, making them ideal for scaling up complex syntheses. ucsb.edu

The Fischer indole synthesis, a cornerstone method for creating the indole scaffold, has been successfully adapted to continuous flow conditions, allowing for reduced reaction times and increased productivity. mdpi.comthieme-connect.com Future research could develop a multi-step flow process for the target compound. This might involve an initial flow reactor for the synthesis of a key precursor, such as a 2-alkynyl aniline derivative, followed by an in-line cyclization step to form the 2-substituted indole. mdpi.com The use of packed-bed reactors with heterogeneous catalysts could further enhance the efficiency and sustainability of the process by allowing for easy catalyst recovery and reuse. thieme-connect.com This technology is particularly relevant for reactions involving hazardous reagents like carbon monoxide, which can be used more safely in controlled flow environments for carbonylation reactions to build indole scaffolds. beilstein-journals.org

Biocatalytic Transformations for Derivatization

Beyond its role in synthesis, biocatalysis offers powerful tools for the derivatization of the parent molecule. Enzymes could be used to introduce new functional groups with high regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods.

Dioxygenases: Enzymes like catechol 2,3-dioxygenase, which can be produced in recombinant hosts like E. coli, are known to cleave the aromatic ring of catechols. nih.gov While this is a catabolic process, engineered variants could potentially be used for controlled oxidation or other transformations.

Tryptophan Synthase Analogs: Engineered tryptophan synthase enzymes have been utilized to generate structurally diverse tryptophan derivatives. nih.gov A similar chemoenzymatic system could potentially use 1,2-Benzenediol, 3-(1H-indol-2-yl)- as a substrate to create novel amino acid derivatives. nih.gov

Methyltransferases and Sulfotransferases: The catechol moiety is a known substrate for enzymes like catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs). nih.govnih.gov These enzymes mediate methylation and sulfation, respectively, which are key metabolic conjugation reactions. nih.gov Employing these enzymes in vitro could be a strategy to synthesize specific methylated or sulfated derivatives of the target compound for further study.

Advanced Mechanistic Investigations at the Molecular Level

Understanding how 1,2-Benzenediol, 3-(1H-indol-2-yl)- interacts with biological systems at a molecular level is crucial for elucidating its mechanism of action and guiding the design of more potent and selective analogs.

Elucidation of Specific Protein-Ligand Interaction Modes

The hybrid structure of 1,2-Benzenediol, 3-(1H-indol-2-yl)- suggests several potential modes of interaction with protein targets.

Catechol-Mediated Interactions: The catechol group is a well-known binder to proteins. Its two adjacent hydroxyl groups can act as hydrogen bond donors and acceptors. acs.org This moiety is a key binding motif for inhibitors of enzymes like catechol-O-methyltransferase (COMT). nih.govresearchgate.net The catechol can also chelate metal ions, such as the magnesium ion in the active site of COMT. nih.gov Furthermore, under oxidative conditions, catechols can be converted to reactive ortho-quinones, which can then form covalent bonds with nucleophilic residues (like cysteine) on proteins, a mechanism implicated in both the activity and cytotoxicity of some catechol-containing compounds. nih.gov

Indole-Mediated Interactions: The indole ring can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and hydrophobic interactions.

Synergistic Binding: The combination of these two moieties could lead to a unique binding profile. For example, the indole portion could serve as an anchor, positioning the catechol group for a specific interaction within a protein's active site. Molecular dynamics simulations of catechol-containing ligands have shown that the catechol ring can establish key hydrogen bonds and π-cation interactions with residues like lysine. acs.org Similar computational studies would be invaluable for predicting the binding modes of 1,2-Benzenediol, 3-(1H-indol-2-yl)- with various protein targets.

Table 2: Potential Protein-Ligand Interactions

Interacting Moiety Type of Interaction Potential Protein Residues Involved Example Target Class
Catechol Hydrogen Bonding Asp, Glu, Ser, Thr, Asn, Gln Kinases, Methyltransferases
Metal Chelation Metal cofactor (e.g., Mg²⁺, Fe³⁺) Catechol-O-methyltransferase (COMT)
Covalent Adduction (as o-quinone) Cys, Lys Various enzymes, structural proteins
Indole Hydrogen Bonding Backbone carbonyls, Asp, Glu Any protein with suitable H-bond acceptors
π-π Stacking Phe, Tyr, Trp Proteins with aromatic pockets
Hydrophobic Interactions Leu, Ile, Val, Ala Hydrophobic pockets

Real-Time Cellular Imaging and Target Engagement Studies

While no specific imaging studies exist for this compound, future research could leverage advanced microscopy techniques to visualize its behavior in living cells. The intrinsic fluorescence of the indole nucleus, although often weak, could potentially be exploited. More likely, a derivative of 1,2-Benzenediol, 3-(1H-indol-2-yl)- would be synthesized with a fluorescent tag (a fluorophore) to enable real-time imaging.

Such studies would be critical for answering key questions:

Cellular Uptake and Distribution: How does the compound cross the cell membrane? Where does it accumulate within the cell (e.g., cytoplasm, nucleus, specific organelles)?

Target Engagement: By co-localizing the fluorescently-tagged compound with fluorescently-labeled potential protein targets, researchers could directly observe and quantify target engagement in a cellular context. Techniques like Fluorescence Resonance Energy Transfer (FRET) could provide dynamic information about the binding event.

These advanced imaging approaches would provide crucial mechanistic insights, bridging the gap between molecular binding events and cellular responses, and would be instrumental in validating the therapeutic potential of this novel chemical entity.

No Scientific Data Found for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

A comprehensive search of scientific databases and literature has revealed no available information on the chemical compound 1,2-Benzenediol, 3-(1H-indol-2-yl)-. Consequently, the requested article focusing on its potential research trajectories and future directions cannot be generated at this time.

Extensive searches were conducted to locate data pertaining to the polypharmacology, multi-target engagement, material science applications, supramolecular chemistry, and pre-formulation studies of 1,2-Benzenediol, 3-(1H-indol-2-yl)-. These inquiries, encompassing a wide range of scientific and chemical databases, yielded no specific results for this particular molecule.

The constituent parts of the molecule, 1,2-Benzenediol (also known as catechol or pyrocatechol) and the indole nucleus, are well-characterized entities in chemical and pharmaceutical sciences. nist.govsigmaaldrich.comfoodb.ca Both moieties are present in numerous biologically active compounds and materials. nih.govnih.gov For instance, catechol derivatives are explored for their diverse biological activities, and the indole scaffold is a privileged structure in medicinal chemistry. chemfaces.comnih.gov

However, the specific combination and substitution pattern of 1,2-Benzenediol, 3-(1H-indol-2-yl)- does not appear to have been synthesized or characterized according to the currently available scientific literature. Therefore, no data exists on its potential for:

Polypharmacology and Multi-Target Engagement: There are no studies investigating the interaction of this compound with multiple biological targets, nor any network pharmacology or synergistic effect studies. semanticscholar.orgscispace.comnih.gov

Material Science and Supramolecular Chemistry: No research has been published on the self-assembly properties of this compound or its potential incorporation into functional materials.

Pre-formulation Studies: Characterization of its solid-state forms and other pre-formulation data are not available. ijpsr.com

Without any foundational research on its synthesis, characterization, and basic properties, any discussion of its future research trajectories would be purely speculative and not grounded in scientific evidence.

Pre-formulation Studies and Characterization of Solid-State Forms

Polymorphism and Co-crystallization Potential

The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, solubility, and bioavailability. For 1,2-Benzenediol, 3-(1H-indol-2-yl)-, exploring polymorphism and co-crystallization is a critical research trajectory.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds. researchgate.netresearchgate.net Different polymorphs of the same API can exhibit varied physicochemical properties, including melting point, solubility, and dissolution rate. researchgate.net Given the conformational flexibility that can arise from the linkage between the indole and catechol rings, it is plausible that 1,2-Benzenediol, 3-(1H-indol-2-yl)- could exhibit polymorphism. The investigation into potential polymorphic forms is essential to identify the most stable and bioavailable form for development. researchgate.net For instance, studies on compounds with similar structural complexities, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, have revealed multiple polymorphic forms stemming from molecular flexibility. rsc.org A thorough screening using various crystallization techniques (e.g., solvent evaporation, cooling, melt crystallization) and characterization by methods like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and FT-IR spectroscopy would be necessary. rsc.orgresearchgate.net

Co-crystallization offers a powerful strategy to enhance the physicochemical properties of an API without altering its chemical structure. ijpsr.compharmacyjournal.in This involves combining the API with a stoichiometric amount of a pharmaceutically acceptable co-former in a crystalline lattice through non-covalent interactions, such as hydrogen bonding. ijpsr.com The 1,2-Benzenediol, 3-(1H-indol-2-yl)- molecule is an excellent candidate for co-crystal formation due to the presence of strong hydrogen bond donors (the catechol hydroxyl groups and the indole N-H) and acceptors (the catechol oxygens).

Potential co-formers could be selected from the Generally Regarded as Safe (GRAS) list and could include compounds with complementary functional groups, such as carboxylic acids, amides, or other heterocycles. pharmacyjournal.in The formation of co-crystals can lead to significant improvements in solubility, dissolution rate, stability, and tabletability. researchgate.netekb.eg For example, co-crystals of the antifungal drug itraconazole (B105839) with saccharin (B28170) have shown enhanced dissolution. researchgate.net The design of potential co-crystals can be guided by computational tools like the Cambridge Structural Database (CSD) to predict hydrogen bonding patterns. ekb.eg

Table 1: Potential Co-formers for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

Co-former ClassExample Co-formerRationale for SelectionPotential Benefit
Carboxylic AcidsSuccinic AcidForms strong hydrogen bonds with catechol and indole moieties.Enhanced solubility and dissolution rate.
AmidesNicotinamideComplementary hydrogen bond donor/acceptor sites.Improved stability and tabletability. researchgate.net
Amino AcidsGlycineZwitterionic nature can facilitate diverse intermolecular interactions.Enhanced aqueous solubility.
Other PhenolsResorcinol (B1680541)Pi-pi stacking interactions in addition to hydrogen bonding.Modified crystal packing and stability.

Amorphous Solid Dispersions

For poorly water-soluble compounds, formulating the API in an amorphous state can dramatically increase its aqueous solubility and, consequently, its oral bioavailability. nih.govresearchgate.net Amorphous solid dispersions (ASDs) are a well-established technique where the API is molecularly dispersed within a polymeric carrier. nih.govnih.gov This prevents the drug from crystallizing and maintains it in a high-energy, more soluble amorphous form. researchgate.net

Given that complex heterocyclic compounds like 1,2-Benzenediol, 3-(1H-indol-2-yl)- are often poorly soluble, ASD is a highly promising formulation strategy. Research has shown that even simple indoles can be formulated as ASDs using hydrogels to enhance their release characteristics. researchgate.net The key to a successful ASD is the selection of an appropriate polymer that can stabilize the amorphous drug and prevent re-crystallization during storage. youtube.com

Future research should focus on:

Polymer Screening: Identifying the most suitable polymers (e.g., PVP, HPMC, Soluplus®) that exhibit good miscibility and strong intermolecular interactions (like hydrogen bonding) with 1,2-Benzenediol, 3-(1H-indol-2-yl)-. youtube.com

Preparation Methods: Evaluating different manufacturing techniques such as spray drying and hot-melt extrusion to prepare the ASD, as the method can influence the product's physical stability. nih.gov

Stability Studies: Conducting long-term stability tests under various temperature and humidity conditions to ensure the amorphous state is maintained and the drug does not crystallize over time. nih.gov

In Vitro-In Vivo Correlation: Establishing a relationship between the enhanced in vitro dissolution from the ASD and the in vivo bioavailability to predict clinical performance. nih.gov

Rational Design of Next-Generation Indolyl-Substituted Catechol Derivatives

Integration of Artificial Intelligence and Machine Learning in Drug Design

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery offers unprecedented opportunities to accelerate the design of new chemical entities. rsc.org These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. chemeo.com

For designing next-generation derivatives of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, AI and ML can be applied in several ways:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data of related compounds to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel, virtual derivatives. nih.govnist.gov This allows for the in-silico screening of thousands of potential molecules, prioritizing the most promising candidates for synthesis. chemeo.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to fit a specific biological target's binding site or to possess a desired set of properties. rsc.org These models can explore a much wider chemical space than traditional virtual libraries.

Polypharmacology Prediction: AI can be used to predict the potential off-target interactions of new derivatives, helping to anticipate and mitigate potential side effects early in the design process.

Fragment-Based Drug Discovery (FBDD) Leveraging the Indole and Catechol Fragments

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small molecular fragments (typically <300 Da) for weak binding to a biological target. nih.gov These initial "hits" are then grown or linked together to create a more potent, high-affinity ligand. ijpsr.comresearchgate.net

The structure of 1,2-Benzenediol, 3-(1H-indol-2-yl)- is intrinsically suited for an FBDD approach. The indole and catechol moieties can be considered as two distinct, high-value fragments. The indole ring is a privileged scaffold in medicinal chemistry, recognized as a key feature in many protein-binding fragments. researchgate.net The catechol moiety is also a well-known pharmacophore, capable of forming strong interactions with biological targets. An FBDD campaign could involve:

Fragment Screening: Screening a library of indole-containing fragments and a separate library of catechol-containing fragments against a target of interest to identify initial binding interactions.

Hit-to-Lead Optimization: Using structural biology techniques like X-ray crystallography to understand how these fragments bind.

Fragment Linking/Growing: Synthesizing new molecules by either linking the indole and catechol fragments that bind in adjacent pockets or by "growing" one of the fragments to incorporate the features of the other, thereby rationally re-creating and optimizing the 1,2-Benzenediol, 3-(1H-indol-2-yl)- scaffold for a specific target. researchgate.net

This approach allows for a more efficient exploration of chemical space and often yields lead compounds with better ligand efficiency and physicochemical properties compared to traditional high-throughput screening. researchgate.net

Comparative Analysis with Structurally Related Natural Products and Synthetic Analogues

To better understand the therapeutic potential and structure-activity relationships of 1,2-Benzenediol, 3-(1H-indol-2-yl)-, a comparative analysis with structurally related compounds is invaluable. Natural products, in particular, are a rich source of validated pharmacophores. canada.ca

Nortopsentins are marine alkaloids that feature a bis-indole structure connected by various spacers. youtube.com Analogues of nortopsentin, where one indole is replaced by an azaindole and the spacer is a thiazole (B1198619) ring, have shown potent antiproliferative activity. canada.cayoutube.com Comparing the biological profile of 1,2-Benzenediol, 3-(1H-indol-2-yl)- with these compounds can provide insight into how replacing a second indole ring with a catechol moiety affects activity and selectivity.

Similarly, synthetic analogues provide a basis for understanding the importance of specific structural features. For example, a study on (1H-indol-3-yl)methylene rhodanine (B49660) derivatives highlighted how subtle changes in the linker and substituent groups influence pan-PIM kinase inhibitory potential. ijsra.net

Table 2: Comparative Structural and Activity Profile of Indole Derivatives

Compound/ClassCore StructureLinker/SpacerKey Substituent(s)Reported Biological ActivityReference
1,2-Benzenediol, 3-(1H-indol-2-yl)- Indole-CatecholDirect C-C bond1,2-dihydroxy(Subject of this analysis)-
Nortopsentin AnaloguesIndole-AzaindoleThiazoleVariedAntiproliferative, Antiviral canada.cayoutube.com
(1H-indol-3-yl)methylene Rhodanine AnaloguesIndole-RhodanineMethylenePyrazine substituentsPIM Kinase Inhibition ijsra.net
Dipyridothiazine DimersDipyridothiazinem-Xylene or Lutidine-Anticancer (variable) pharmacyjournal.in

This comparative approach can guide the rational design of new analogues by identifying which structural modifications are likely to enhance a desired biological effect.

Methodological Advancements in High-Throughput Screening for Novel Activities

Discovering novel biological activities for 1,2-Benzenediol, 3-(1H-indol-2-yl)- and its future derivatives will depend on advanced screening methodologies. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a panel of biological targets. chemeo.com

Future research should leverage advancements in HTS, such as:

High-Content Screening (HCS): This image-based approach provides more detailed, multiparametric data from cell-based assays, allowing for the simultaneous assessment of a compound's effects on cell morphology, protein localization, and other phenotypic changes.

Phenotypic Screening: Rather than screening against a single, isolated target, phenotypic screening assesses the compound's effect in a more physiologically relevant system, such as a disease-model cell line. This can uncover unexpected mechanisms of action.

In Silico Screening: As a precursor to wet-lab screening, high-throughput virtual screening (HTVS) can computationally dock a library of compounds into the binding sites of numerous potential protein targets, prioritizing candidates for experimental validation. ekb.eg This approach can efficiently search for novel modulators of specific targets. ekb.eg

Combinatorial Screening: Given the potential for polypharmacology, screening 1,2-Benzenediol, 3-(1H-indol-2-yl)- in combination with other known drugs could reveal synergistic effects, a particularly valuable approach in areas like oncology and infectious diseases. youtube.com

By employing these advanced screening methods, the full therapeutic potential of the indolyl-substituted catechol scaffold can be systematically explored, paving the way for the discovery of novel medicines.

Conclusion: Current Understanding and Outlook for 1,2 Benzenediol, 3 1h Indol 2 Yl

Summary of Key Findings on Synthesis, Computational Insights, and Preclinical Bioactivities

A thorough review of scientific literature reveals a notable absence of specific studies on 1,2-Benzenediol, 3-(1H-indol-2-yl)-. Consequently, there are no direct findings on its synthesis, computational analysis, or preclinical bioactivities to summarize.

However, we can infer potential synthetic strategies based on established methods for analogous structures. The construction of the core indole (B1671886) scaffold is often achieved through classic reactions like the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comtaylorandfrancis.comnumberanalytics.com More contemporary methods for the formation of 2-arylindoles often utilize transition-metal-catalyzed cross-coupling reactions. researchgate.net The introduction of the catechol group presents a subsequent challenge. Dihydroxylation of an appropriately substituted aromatic precursor could be a viable route, with methods like those employing osmium tetroxide or other transition metal catalysts being common for creating vicinal diols. wikipedia.orgorganic-chemistry.org An alternative might involve the direct hydroxylation of a pre-formed indolyl-benzene structure, potentially through an oxone-mediated cascade arylhydroxylation. rsc.org

Table 1: Potential Synthetic Strategies for 1,2-Benzenediol, 3-(1H-indol-2-yl)-

StrategyDescriptionKey Reactions
Indole-First Approach Synthesis of a 2-arylindole followed by dihydroxylation of the benzene (B151609) ring.Fischer indole synthesis, Suzuki or Heck coupling, followed by dihydroxylation.
Catechol-First Approach Protection of a catechol derivative, followed by functionalization to build the indole ring.Protection of catechol, followed by reactions to introduce the indole moiety.
Convergent Approach Coupling of a pre-functionalized indole with a functionalized catechol derivative.Cross-coupling reactions between appropriately substituted indole and catechol precursors.

Without experimental data, computational insights remain speculative. However, it is reasonable to predict that the molecule would possess a non-planar structure due to the steric hindrance between the indole and catechol rings. The electronic properties would be characterized by the electron-rich nature of both the indole and catechol systems. Molecular docking studies on related catechol derivatives have shown their ability to form hydrogen bonds and π–cation interactions with biological targets. acs.orgnih.gov

Similarly, no preclinical bioactivity data for 1,2-Benzenediol, 3-(1H-indol-2-yl)- has been reported. Nevertheless, the individual components suggest a high potential for biological activity. Indole derivatives are known to possess a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govsci-hub.senih.govresearchgate.netnih.gov Polyphenolic compounds, including catechols, are recognized for their antioxidant properties and potential in preventing and treating various chronic diseases. hw.ac.uk The combination of these two privileged scaffolds could lead to synergistic or novel biological activities. For instance, some indole-containing compounds have been investigated as potential anti-SARS-CoV-2 agents. mdpi.com

Challenges and Limitations in Current Research on the Compound

The primary challenge in the study of 1,2-Benzenediol, 3-(1H-indol-2-yl)- is its current obscurity in the scientific literature. This lack of foundational research presents several specific hurdles:

Synthetic Accessibility: The synthesis of this molecule is not established. The juxtaposition of the indole at the 3-position of the catechol may present significant synthetic challenges, including regioselectivity and functional group compatibility. Functionalization of the indole C-2 position can be notoriously difficult without directing groups. acs.orgnih.gov

Lack of Characterization Data: Without a synthesized sample, fundamental physicochemical and spectroscopic data (e.g., NMR, IR, mass spectrometry) are unavailable, precluding its identification and verification in any future studies.

Absence of Biological Screening: The compound has not been subjected to any biological assays, meaning its potential therapeutic value is entirely unknown.

No Computational Models: The absence of experimental data also means there are no validated computational models to predict its behavior, interactions, or properties with any degree of certainty.

Strategic Recommendations for Future Scientific Endeavors

To address the knowledge gap surrounding 1,2-Benzenediol, 3-(1H-indol-2-yl)-, a systematic research program would be required. The following strategic recommendations outline a potential path forward:

Development of a Reliable Synthetic Route: The initial and most critical step is to devise and optimize a synthetic pathway to produce the compound in sufficient quantity and purity. This would likely involve exploring the feasibility of the strategies outlined in Table 1.

Comprehensive Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized to confirm its structure and establish its fundamental properties.

In Silico and In Vitro Screening: A broad-based screening approach should be employed to identify potential biological activities. This would involve computational docking against a range of biological targets, followed by in vitro assays to assess its activity in areas suggested by the properties of its indole and catechol components (e.g., anticancer, antioxidant, antimicrobial).

Structure-Activity Relationship (SAR) Studies: Should initial screenings yield promising results, the synthesis and evaluation of a library of related analogues would be crucial to understand the structure-activity relationships and to optimize for potency and selectivity. ijpsjournal.com

Broader Implications of Research on 1,2-Benzenediol, 3-(1H-indol-2-yl)- for Chemical Biology and Medicinal Chemistry

Despite the current lack of specific data, the hypothetical study of 1,2-Benzenediol, 3-(1H-indol-2-yl)- holds broader implications for the fields of chemical biology and medicinal chemistry. The exploration of novel chemical space by combining well-known pharmacophores is a cornerstone of drug discovery. sci-hub.se Research into this and similar indole-catechol hybrids could:

Uncover Novel Biological Activities: The unique three-dimensional arrangement of the indole and catechol moieties could lead to interactions with biological targets in ways that neither fragment can achieve alone, potentially revealing new therapeutic opportunities.

Expand the Toolkit of Chemical Probes: If the compound exhibits specific biological activity, it could be developed into a valuable chemical probe for studying particular cellular pathways or protein functions.

Advance Synthetic Methodology: The challenges associated with synthesizing this molecule could spur the development of new and innovative synthetic methods for the functionalization of both indole and catechol systems.

Inform the Design of New Drug Scaffolds: Success in this area could validate the indole-catechol scaffold as a promising platform for the development of new therapeutic agents, encouraging further exploration of this chemical class.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 1,2-Benzenediol, 3-(1H-indol-2-yl)-, and how can critical intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling indole derivatives with benzenediol precursors. Key steps include:

  • Indole Functionalization : Introduce substituents at the 2-position of indole using cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Benzenediol Modification : Protect hydroxyl groups (e.g., using trimethylsilyl chloride) to avoid unwanted side reactions during coupling .
  • Characterization : Use NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm regiochemistry and GC-MS/EI-MS (as in NIST data ) to verify purity. For example, EI-MS fragmentation patterns (e.g., m/z 110 for the benzenediol moiety) can distinguish structural isomers .

Q. How can researchers access and interpret spectroscopic data for this compound?

  • Methodological Answer :

  • NIST Database : Cross-reference GC-MS and EI-MS spectra (e.g., splash10-03di-9600000000) to validate molecular fragmentation patterns .
  • UV-Vis and IR : Analyze hydroxyl and indole NH stretches (e.g., 3300–3500 cm<sup>-1</sup> for -OH, 3400 cm<sup>-1</sup> for indole NH) to confirm hydrogen bonding and electronic interactions .
  • Advanced Techniques : Use <sup>15</sup>N NMR to probe indole ring electronic environments .

Q. What standardized methods are used to assess its antimicrobial activity?

  • Methodological Answer :

  • Disk Diffusion Assay : Measure inhibition zones (mm) against pathogens like Listeria monocytogenes and Salmonella typhimurium .
  • MIC Determination : Use broth microdilution (e.g., MIC = 62.25 µg/mL against S. typhimurium) with sterile 96-well plates .
  • Controls : Include 1,3-benzenediol (inactive) and 1,4-benzenediol (weakly active) to validate structure-activity relationships .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the benzenediol core influence bioactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 4-chloro, 4-tert-butyl) and compare MIC values. For example, 4-chloro-1,2-benzenediol shows 23.5 mm inhibition vs. 16.5 mm for the parent compound .
  • Mechanistic Probes : Use computational modeling (e.g., DFT) to correlate hydroxyl group orientation with redox potential or H-bond donor capacity .
  • Data Interpretation : Meta-substitution disrupts resonance stabilization, reducing activity, while ortho/para-substitutions enhance stability .

Q. What experimental approaches elucidate its pyrolysis or degradation mechanisms?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–400°C to identify decomposition stages .
  • GC-MS Pyrolysis Profiling : Detect volatile fragments (e.g., catechol derivatives) to map degradation pathways .
  • Isotopic Labeling : Use <sup>13</sup>C-labeled benzenediol to track carbon flow during thermal breakdown .

Q. How can conflicting data on antioxidant vs. pro-oxidant activity be resolved?

  • Methodological Answer :

  • Context-Dependent Assays : Test under varying pH and O2 levels. For example, hydroxyl radicals may act as pro-oxidants in acidic conditions .
  • Electrochemical Analysis : Measure redox potentials (e.g., cyclic voltammetry) to quantify electron-donating capacity .
  • In Silico Validation : Use QSAR models to predict activity under untested conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.